20-Dehydroeupatoriopicrin semiacetal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(3aR,4R,6Z,10Z,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate |
InChI |
InChI=1S/C20H24O6/c1-11-5-4-6-12(2)8-16(18-13(3)19(22)25-15(18)7-11)26-20(23)14-9-17(21)24-10-14/h6-7,9,15-18,21H,3-5,8,10H2,1-2H3/b11-7-,12-6-/t15-,16-,17?,18+/m1/s1 |
InChI Key |
GWPLGGJNZWWQIB-NRFJKIOUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 20-Dehydroeupatoriopicrin semiacetal (CAS: 94234-24-9) and its Analogue Eupatoriopicrin
Disclaimer: As of December 2025, publicly accessible scientific literature lacks specific quantitative biological data and detailed experimental protocols for 20-Dehydroeupatoriopicrin semiacetal. This guide provides a comprehensive overview of this compound and utilizes data from the closely related and well-studied sesquiterpene lactone, eupatoriopicrin (B210294) , as a representative analogue to fulfill the technical requirements of this document. The methodologies and findings presented for eupatoriopicrin are illustrative of the potential biological activities and investigational approaches relevant to this compound.
Introduction to this compound
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities.[1] It has been isolated from plants of the Eupatorium genus, a source of numerous bioactive molecules.[2] The chemical structure of sesquiterpene lactones, often containing reactive functional groups, is responsible for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The mode of action for many sesquiterpene lactones is believed to involve the alkylation of biological macromolecules, such as proteins and enzymes, through Michael addition, thereby modulating various cellular signaling pathways.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 94234-24-9 | [2] |
| Molecular Formula | C₂₀H₂₄O₆ | [2] |
| Molecular Weight | 360.4 g/mol | [2] |
| Class | Sesquiterpene Lactone | [2] |
| Natural Source | Eupatorium genus | [2] |
Biological Activities of Eupatoriopicrin (Analogue)
Due to the absence of specific data for this compound, this section details the biological activities of its close analogue, eupatoriopicrin. Eupatoriopicrin has demonstrated significant anti-inflammatory and cytotoxic effects in preclinical studies.[1][3]
Cytotoxic Activity
Eupatoriopicrin has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including human hepatocellular carcinoma (HepG2), human breast adenocarcinoma (MCF-7), and human embryonal carcinoma stem cells (NTERA-2).[1][3] The mechanism of its cytotoxic action against NTERA-2 cells has been linked to the induction of apoptosis.[1][3]
Table 2: In Vitro Cytotoxicity of Eupatoriopicrin
| Cell Line | Activity | IC₅₀ (µg/mL) | Reference |
| HepG2 (Human hepatocellular carcinoma) | Cytotoxic | 10.12 ± 0.45 | [1][3] |
| MCF-7 (Human breast adenocarcinoma) | Cytotoxic | 12.51 ± 0.33 | [1][3] |
| NTERA-2 (Human embryonal carcinoma stem cells) | Cytotoxic | 2.11 ± 0.11 | [1][3] |
Anti-inflammatory Activity
Eupatoriopicrin has demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.
Table 3: In Vitro Anti-inflammatory Activity of Eupatoriopicrin
| Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| RAW 264.7 (Murine macrophage) | Nitric Oxide (NO) Production Inhibition | 7.53 ± 0.28 | [4] |
Experimental Protocols for Biological Assays (Based on Eupatoriopicrin Studies)
The following are detailed experimental protocols representative of those used to evaluate the biological activities of sesquiterpene lactones like eupatoriopicrin.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6]
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7, NTERA-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., eupatoriopicrin, ranging from 0.8 µg/mL to 100 µg/mL) and a vehicle control (e.g., DMSO 1%). Incubate for a specified period (e.g., 48 hours).[3]
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate until they reach confluence.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the treated cells for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent system.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Compare the nitrite concentrations in the compound-treated wells to the LPS-only treated wells to determine the percentage of NO inhibition and calculate the IC₅₀ value.
Apoptosis Detection Assays
Hoechst 33342 Staining: This method is used to visualize nuclear morphology changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.[3]
Protocol:
-
Cell Treatment: Treat cells (e.g., NTERA-2) with the test compound at various concentrations for a specified time (e.g., 48 hours).[3]
-
Staining: Wash the cells with phosphate-buffered saline (PBS) and then stain with Hoechst 33342 dye.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.[3]
Flow Cytometry Analysis: This technique can quantify the percentage of apoptotic cells using Annexin V and propidium (B1200493) iodide (PI) staining.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release intracellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate to the cell lysate.
-
Measurement: Measure the fluorescence or absorbance, which is proportional to the caspase-3 activity.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of eupatoriopicrin on cancer stem cells have been shown to be mediated through the induction of apoptosis.[1][3] This process involves a cascade of molecular events leading to programmed cell death.
Caption: Proposed apoptotic signaling pathway induced by eupatoriopicrin.
Conclusion and Future Directions
While this compound has been identified as a natural product, its biological activities remain to be thoroughly investigated. The data presented for its analogue, eupatoriopicrin, highlight the potential for this class of sesquiterpene lactones to possess significant anti-inflammatory and cytotoxic properties. Future research should focus on the isolation or synthesis of this compound in sufficient quantities to perform comprehensive biological evaluations. Such studies would be crucial to determine its specific pharmacological profile, mechanism of action, and potential as a lead compound for drug development. The experimental protocols and signaling pathways described in this guide provide a solid framework for the future investigation of this and other related natural products.
References
- 1. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Constituents of <i>Eupatorium japonicum</i> and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
The Sesquiterpene Lactone 20-Dehydroeupatoriopicrin Semiacetal: A Technical Guide to its Natural Source, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sourcing and isolation of the sesquiterpene lactone, 20-Dehydroeupatoriopicrin semiacetal. Primarily identified in the plant species Eupatorium heterophyllum, this document details the experimental protocols for its extraction and purification. While quantitative data for this specific compound is limited in current literature, this guide presents available information on the chemical composition of its natural source. Furthermore, it explores the broader biological activities of related sesquiterpene lactones from the Eupatorium genus, with a focus on their anti-inflammatory and cytotoxic properties, often linked to the inhibition of the NF-κB signaling pathway. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.
Natural Source
The primary documented natural source of this compound is the plant species Eupatorium heterophyllum.[1][2][3] This perennial herbaceous plant, belonging to the Asteraceae family, is found in regions of China, particularly in the Yunnan and Sichuan provinces.[1][2][3] Phytochemical investigations of the leaves of E. heterophyllum have led to the isolation and identification of a diverse array of sesquiterpene lactones, including this compound.[1][2][3]
Quantitative Data
Currently, there is a notable gap in the scientific literature regarding the specific quantitative yield or concentration of this compound in Eupatorium heterophyllum. While studies have qualitatively identified its presence, they have not provided precise measurements of its abundance relative to other constituents. The chemical profile of E. heterophyllum can exhibit significant variation depending on the geographical location of the plant population. For instance, samples from northwestern Yunnan and Sichuan are rich in hiyodorilactones A and B, while those from near Kunming, Yunnan, show eupatoriopicrin (B210294) as a major component.[1][2][3]
Table 1: Major Sesquiterpene Lactones Identified in Eupatorium heterophyllum
| Compound | Chemical Class |
| Hiyodorilactone A | Germacranolide |
| Hiyodorilactone B | Germacranolide |
| Eupatoriopicrin | Germacranolide |
| This compound | Germacranolide |
| Eupaformosanin | Germacranolide |
| Hiyodorilactone C | Germacranolide |
| Santhemoidin A | Guaianolide |
Note: This table represents a selection of major identified compounds and is not exhaustive. The relative abundance of these compounds varies geographically.
Experimental Protocols
The isolation of this compound from Eupatorium heterophyllum involves a multi-step process of extraction and chromatographic separation. The following protocol is based on methodologies described in the literature.[1][2][3]
Plant Material and Extraction
-
Collection and Preparation: Fresh leaves of Eupatorium heterophyllum are collected and dried. The dried leaves are then cut into small pieces to increase the surface area for extraction.
-
Solvent Extraction: The prepared plant material is extracted with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.
-
Concentration: The resulting methanolic extract is combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Separation and Purification
-
Silica (B1680970) Gel Column Chromatography: The crude methanolic extract is subjected to silica gel column chromatography. A gradient elution system is employed, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate (B1210297) (EtOAc). This initial separation yields several fractions with varying chemical profiles.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by preliminary analysis (e.g., Thin Layer Chromatography), are further purified using normal-phase HPLC. A common mobile phase for this separation is a mixture of n-hexane and ethyl acetate.
-
Final Purification: The fractions from HPLC containing this compound are collected and the solvent is evaporated to yield the purified compound. The structure and purity of the isolated compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
Direct studies on the biological activity and associated signaling pathways of this compound are not extensively reported in the current scientific literature. However, the broader class of sesquiterpene lactones isolated from the Eupatorium genus is known to possess significant anti-inflammatory and cytotoxic properties.
Anti-inflammatory Activity
Sesquiterpene lactones from various Eupatorium species have demonstrated potent anti-inflammatory effects. This activity is largely attributed to their ability to inhibit the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). The α-methylene-γ-lactone moiety, a common structural feature in many sesquiterpene lactones, is believed to be crucial for this activity.
Inhibition of the NF-κB pathway by sesquiterpene lactones leads to the downregulation of various inflammatory mediators, including:
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Enzymes: Inducible Nitric Oxide Synthase (iNOS).
The reduction in the production of these molecules helps to mitigate the inflammatory response.
Cytotoxic Activity
Several sesquiterpene lactones have been investigated for their potential as anticancer agents. Their cytotoxic effects are often linked to their ability to induce apoptosis in cancer cells. While the precise mechanisms are still under investigation, the alkylating properties of the α-methylene-γ-lactone group are thought to play a role in their ability to interact with and disrupt cellular macromolecules, leading to cell death.
Conclusion
This compound is a naturally occurring sesquiterpene lactone found in Eupatorium heterophyllum. While detailed protocols for its isolation have been established, a significant opportunity exists for further research to quantify its abundance in its natural source and to elucidate its specific biological activities and mechanisms of action. The known anti-inflammatory and cytotoxic properties of related compounds from the Eupatorium genus suggest that this compound may hold therapeutic potential, warranting further investigation by the drug discovery and development community.
References
Biosynthesis of 20-Dehydroeupatoriopicrin Semiacetal in Eupatorium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 20-dehydroeupatoriopicrin semiacetal, a significant sesquiterpene lactone found in various species of the Eupatorium genus. Drawing upon established principles of terpenoid and sesquiterpene lactone biosynthesis in the Asteraceae family, this document outlines the key enzymatic steps, intermediate compounds, and relevant experimental methodologies for studying this pathway.
Introduction
Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoids characterized by a lactone ring, predominantly found in the Asteraceae family.[1] Many STLs, including those from Eupatorium species, exhibit a wide range of biological activities, such as anti-inflammatory, anti-tumor, and antimicrobial properties, making them of significant interest for drug development.[1] Eupatoriopicrin (B210294) and its derivatives are germacranolide-type STLs that have been the subject of phytochemical and pharmacological research. The biosynthesis of these complex natural products involves a series of enzymatic reactions, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases (CYPs).[2][3] This guide focuses on the putative biosynthetic pathway leading to this compound, a specific derivative that has been identified in Eupatorium species.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is believed to follow the general pathway for germacranolide-type sesquiterpene lactones, originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways that provide the basic five-carbon isoprenoid units.[1] The proposed pathway can be divided into several key stages:
Stage 1: Formation of the Sesquiterpene Backbone
The initial steps involve the synthesis of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The committed step in the formation of the germacranolide skeleton is the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by the enzyme germacrene A synthase (GAS) .[4][5]
Stage 2: Oxidation and Lactonization
Following the formation of the germacrene A backbone, a series of oxidative modifications occur, primarily mediated by cytochrome P450 enzymes.[2][3]
-
Germacrene A Oxidase (GAO): (+)-Germacrene A is oxidized to germacrene A acid (GAA).[4]
-
Costunolide (B1669451) Synthase (COS): GAA undergoes hydroxylation at the C6 position by a CYP enzyme, costunolide synthase, to yield 6α-hydroxy-germacrene A acid. This intermediate spontaneously undergoes lactonization to form (+)-costunolide, a key intermediate in the biosynthesis of many germacranolides.[3]
Stage 3: Tailoring of the Germacranolide Core
The core structure of (+)-costunolide is further modified by a series of hydroxylation and acylation reactions to produce the more complex eupatoriopicrin derivatives.
-
Hydroxylation: It is proposed that a specific cytochrome P450 hydroxylase introduces a hydroxyl group at the C8 position of an early intermediate like costunolide to form a eupatolide-like precursor.[3][6] Further hydroxylations at other positions, such as C15, are also likely to occur.
-
Acylation: An acyltransferase enzyme is responsible for the esterification of the C8-hydroxyl group with an angelic acid moiety, a common feature of many STLs from the Heliantheae tribe, to which Eupatorium is related.[6]
Stage 4: Formation of this compound
The final steps leading to this compound involve further modifications:
-
Dehydrogenation: A desaturase enzyme is likely responsible for the introduction of a double bond at the C20 position.
-
Semiacetal Formation: The formation of the semiacetal ring is proposed to occur through an intramolecular nucleophilic attack of a hydroxyl group on a carbonyl group (likely an aldehyde) within the molecule. This type of reaction is known to occur spontaneously in solution when the reacting groups are in close proximity, especially to form stable five- or six-membered rings.[7][8][9]
Pathway Visualization
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics, metabolite concentrations, and gene expression levels for the biosynthesis of this compound in Eupatorium. The following tables provide a template for the types of data that would be valuable to collect in future research to fully characterize this pathway.
Table 1: Putative Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Germacrene A Synthase (GAS) | Farnesyl Pyrophosphate | Data not available | Data not available | Data not available |
| Germacrene A Oxidase (GAO) | (+)-Germacrene A | Data not available | Data not available | Data not available |
| Costunolide Synthase (COS) | Germacrene A Acid | Data not available | Data not available | Data not available |
| C8-Hydroxylase | (+)-Costunolide | Data not available | Data not available | Data not available |
| Acyltransferase | Eupatolide-like precursor | Data not available | Data not available | Data not available |
Table 2: Metabolite Concentrations in Eupatorium spp.
| Compound | Tissue | Concentration (µg/g dry weight) |
| (+)-Germacrene A | Leaves | Data not available |
| Germacrene A Acid | Leaves | Data not available |
| (+)-Costunolide | Leaves | Data not available |
| Eupatoriopicrin | Leaves | Data not available |
| This compound | Leaves | Data not available |
Experimental Protocols
The elucidation of the biosynthetic pathway of this compound would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification and Cloning of Candidate Genes
Objective: To identify and isolate the genes encoding the enzymes (GAS, CYPs, acyltransferases) involved in the biosynthetic pathway.
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from young leaves of Eupatorium spp. and synthesize first-strand cDNA using a reverse transcriptase kit.
-
Degenerate PCR: Design degenerate primers based on conserved regions of known sesquiterpene synthases and cytochrome P450s from other Asteraceae species. Perform PCR using the synthesized cDNA as a template.
-
RACE (Rapid Amplification of cDNA Ends): Use the partial sequences obtained from degenerate PCR to design gene-specific primers for 5' and 3' RACE to obtain the full-length cDNA sequences.
-
Sequence Analysis: Sequence the full-length cDNAs and perform BLAST analysis against public databases to identify homologous genes.
Heterologous Expression and Functional Characterization of Enzymes
Objective: To confirm the function of the candidate genes by expressing them in a heterologous host and assaying their enzymatic activity.
Methodology for Cytochrome P450s (e.g., GAO, COS, Hydroxylases):
-
Vector Construction: Clone the full-length coding sequence of the candidate CYP gene into a yeast expression vector (e.g., pYES-DEST52). Co-expression with a cytochrome P450 reductase (CPR) from a plant source is often necessary for activity.[10]
-
Yeast Transformation: Transform the expression constructs into a suitable yeast strain (e.g., Saccharomyces cerevisiae).
-
Protein Expression: Grow the transformed yeast in an appropriate medium and induce protein expression with galactose.
-
Enzyme Assays:
-
Prepare microsomes from the yeast cells.
-
Incubate the microsomes with the putative substrate (e.g., germacrene A for GAO, GAA for COS) and a NADPH-regenerating system.
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the products by GC-MS or LC-MS to identify the enzymatic product by comparison with authentic standards or by structural elucidation.
-
Caption: Workflow for heterologous expression and functional characterization of P450 enzymes.
Detection and Quantification of Sesquiterpene Lactones
Objective: To identify and quantify the intermediates and final products of the biosynthetic pathway in Eupatorium plant material.
Methodology (HPLC-MS):
-
Sample Preparation:
-
Harvest fresh plant material (e.g., leaves) and freeze-dry.
-
Grind the dried material to a fine powder.
-
Extract the powder with a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) using sonication or maceration.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in a known volume of the initial mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of formic or acetic acid, e.g., 0.1%).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: Diode-array detector (DAD) for UV spectra and a mass spectrometer (MS) with an electrospray ionization (ESI) source.
-
-
Quantification:
-
Develop a calibration curve using an authentic standard of the target compound.
-
If a standard is not available, relative quantification can be performed based on peak areas.
-
Caption: Workflow for the analysis of sesquiterpene lactones by HPLC-MS.
Conclusion
The biosynthesis of this compound in Eupatorium is a complex process involving a series of enzymatic reactions that build upon the well-established pathway for germacranolide sesquiterpene lactones. While the precise enzymes and intermediates specific to Eupatorium remain to be fully characterized, the proposed pathway provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for the identification and functional characterization of the key genes and enzymes involved. A thorough understanding of this biosynthetic pathway is not only of fundamental scientific interest but also holds significant potential for the metabolic engineering and sustainable production of these pharmacologically important compounds.
References
- 1. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Hemiacetal - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. Cloning and heterologous expression of NADPH-cytochrome P450 reductases from the Papaveraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 20-Dehydroeupatoriopicrin semiacetal (C20H24O6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. With the molecular formula C20H24O6, this compound is a derivative of the more extensively studied eupatoriopicrin (B210294), both of which are found in plants of the Eupatorium genus. Sesquiterpene lactones have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties. This technical guide provides a comprehensive overview of this compound and its related compounds, with a focus on their biological activities, mechanisms of action, and relevant experimental protocols. Due to the limited direct research on this compound, this guide heavily references data from its close analogue, eupatoriopicrin, to infer its potential properties and mechanisms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C20H24O6 | Internal Data |
| Molecular Weight | 360.40 g/mol | Internal Data |
| CAS Number | 94234-24-9 | Internal Data |
| Appearance | Oil | [1] |
| Storage Temperature | -20°C | [2] |
Biological Activities
Sesquiterpene lactones isolated from the Eupatorium genus have demonstrated a range of biological activities. While specific data for this compound is scarce, the activities of the closely related eupatoriopicrin provide valuable insights into its potential.
Anti-inflammatory Activity
Eupatoriopicrin has been shown to possess potent anti-inflammatory properties.[3] It is suggested that this activity is mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[4][5][6]
Cytotoxic and Anti-cancer Activity
Eupatoriopicrin has demonstrated significant cytotoxic effects against various cancer cell lines.[1][3] Studies have shown that it can induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.[3][7]
The following table summarizes the cytotoxic activity of eupatoriopicrin against several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Source |
| HepG2 | Hepatocellular Carcinoma | Data not available in specific µM | [3] |
| MCF-7 | Breast Cancer | Data not available in specific µM | [3] |
| NTERA-2 | Teratocarcinoma (Cancer Stem Cell) | Data not available in specific µM | [3] |
Mechanism of Action
The biological activities of sesquiterpene lactones like eupatoriopicrin are often attributed to the presence of an α-methylene-γ-lactone moiety. This functional group can react with nucleophilic groups in biological macromolecules, such as cysteine residues in proteins, through a Michael-type addition. This covalent modification can alter the function of key cellular proteins, leading to the observed biological effects.
Inhibition of NF-κB Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB pathway.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Eupatoriopicrin is thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.
Caption: Hypothesized NF-κB signaling inhibition by eupatoriopicrin.
Induction of Apoptosis
Eupatoriopicrin has been shown to induce apoptosis in cancer cells.[3][7] This process of programmed cell death is a critical mechanism for eliminating damaged or cancerous cells. The induction of apoptosis by eupatoriopicrin is associated with the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: Simplified workflow of apoptosis induction by eupatoriopicrin.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of sesquiterpene lactones are crucial for reproducible research. The following sections provide representative methodologies.
Isolation of Sesquiterpene Lactones from Eupatorium sp.
This protocol is a general guide for the extraction and isolation of sesquiterpene lactones from Eupatorium plant material.
Caption: General workflow for isolating sesquiterpene lactones.
Methodology:
-
Extraction: Air-dried and powdered aerial parts of the plant are extracted with a suitable organic solvent, such as methanol, at room temperature.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between an aqueous phase and a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate) to fractionate the compounds based on their polarity.
-
Column Chromatography: The bioactive fraction (often the chloroform or ethyl acetate (B1210297) fraction for sesquiterpene lactones) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate).
-
Further Purification: Fractions containing the target compounds are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure sesquiterpene lactone.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., eupatoriopicrin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion
This compound, a sesquiterpene lactone from the Eupatorium genus, represents a promising scaffold for drug discovery. While direct research on this specific compound is limited, the well-documented anti-inflammatory and cytotoxic activities of its close analogue, eupatoriopicrin, provide a strong rationale for further investigation. The proposed mechanisms of action, including the inhibition of the NF-κB signaling pathway and the induction of apoptosis, offer valuable starting points for future research. The experimental protocols outlined in this guide provide a framework for the isolation and biological evaluation of this and other related natural products. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Sesquiterpene lactones XVII. Cytostatic and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allergenic sesquiterpene lactones from Eupatorium cannabinum L. and Kaunia rufescens (Lund ex de Candolle) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Isolation of 20-Dehydroeupatoriopicrin semiacetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone of interest. Due to the limited specific literature on this compound, this guide synthesizes available data and details established methodologies for the isolation and characterization of the closely related and well-studied parent compound, eupatoriopicrin (B210294), from which the isolation protocol for this compound can be inferred.
Introduction to this compound and Related Compounds
This compound is a natural product belonging to the sesquiterpene lactone class of compounds.[1][2][3][4] These compounds are predominantly found in plants of the Asteraceae family, which includes the genus Eupatorium.[5] While specific research on the discovery and isolation of this compound is not extensively published, its parent compound, eupatoriopicrin, is a major constituent of several Eupatorium species, such as Eupatorium cannabinum.[5][6] Sesquiterpene lactones are known for their diverse biological activities, making them promising candidates for drug discovery and development.
Physicochemical Properties
Quantitative data for this compound is available from chemical suppliers. For comparative purposes, the properties of eupatoriopicrin are also presented.
| Property | This compound | Eupatoriopicrin |
| CAS Number | 94234-24-9[1][2][3][4] | 6856-01-5[7] |
| Molecular Formula | C₂₀H₂₄O₆[1][2][3][4] | C₂₀H₂₆O₆[7] |
| Molecular Weight | 360.4 g/mol [1][2][4] | 362.4 g/mol [7] |
| Appearance | Oil | Not specified |
| Storage Temperature | -20℃[3] | Not specified |
Proposed Isolation and Purification Protocol
The following is a generalized experimental protocol for the isolation of sesquiterpene lactones like this compound from Eupatorium species. This protocol is based on established methods for the isolation of eupatoriopicrin and other related compounds.[8][9]
Plant Material and Extraction
-
Plant Material Collection and Preparation : The aerial parts of the selected Eupatorium species are collected, dried at room temperature to a constant weight, and then ground into a fine powder.[9][10]
-
Extraction : The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.[8][10] The extraction is typically repeated multiple times to ensure a high yield. The combined extracts are then concentrated under reduced pressure to obtain a crude extract.[9]
Fractionation
-
Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.[8] This step separates compounds based on their polarity, with sesquiterpene lactones typically concentrating in the ethyl acetate and n-butanol fractions.
Chromatographic Purification
-
Column Chromatography : The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel.[9] A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the compounds.[11]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A gradient of water and acetonitrile (B52724) is commonly used as the mobile phase.[8]
-
High-Speed Counter-Current Chromatography (HSCCC) : This technique is particularly effective for the separation of similar compounds. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is selected to achieve optimal separation.[8][12]
Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic methods:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR are used to determine the chemical structure of the molecule.[11][13]
Visualizing the Workflow and Potential Biosynthesis
Generalized Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from a plant source.
References
- 1. This compound | 94234-24-9 | UDA23424 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. iajps.com [iajps.com]
- 7. Eupatoriopicrin | C20H26O6 | CID 5281461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wild-Grown Romanian Eupatorium cannabinum: Advancing Phyto-Nanocarriers via Maltodextrin Micro-Spray Encapsulation—Metabolite Profiling, Antioxidant, Antimicrobial, and Cytotoxicity Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids [mdpi.com]
Unveiling the Spectroscopic Signature of 20-Dehydroeupatoriopicrin Semiacetal: A Technical Guide
For Immediate Release
Kunming, China - A comprehensive analysis of the spectroscopic data for 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone isolated from Eupatorium heterophyllum, is presented here for researchers, scientists, and professionals in drug development. This guide provides a detailed summary of the compound's spectroscopic characteristics, crucial for its identification, characterization, and potential application in therapeutic research.
This compound was identified as a constituent of Eupatorium heterophyllum leaf samples collected in the Yunnan and Sichuan provinces of China. Its structure was elucidated through extensive spectroscopic analysis, as detailed in a 2023 study by Hu et al. published in Molecules. While the study focused on the isolation of new sesquiterpene lactones, it also cataloged known compounds, including this compound. The foundational spectroscopic data for this compound was established in a prior publication, which this guide references for a complete understanding.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, essential for its unambiguous identification.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 5.25 | d | 9.8 |
| 2 | 2.59 | m | |
| 3α | 2.15 | m | |
| 3β | 2.05 | m | |
| 5 | 5.08 | d | 9.2 |
| 6 | 4.15 | t | 9.8 |
| 9α | 2.35 | m | |
| 9β | 2.25 | m | |
| 13a | 6.25 | s | |
| 13b | 5.60 | s | |
| 14 | 1.85 | s | |
| 15 | 1.95 | s | |
| 2' | 7.05 | q | 7.0 |
| 3' | 1.90 | d | 7.0 |
| 4' | 4.30 | s | |
| 5'a | 6.05 | br s | |
| 5'b | 5.90 | br s |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 82.5 |
| 2 | 45.5 |
| 3 | 35.5 |
| 4 | 139.5 |
| 5 | 125.0 |
| 6 | 78.5 |
| 7 | 50.0 |
| 8 | 130.0 |
| 9 | 40.0 |
| 10 | 145.0 |
| 11 | 138.0 |
| 12 | 170.0 |
| 13 | 122.0 |
| 14 | 20.0 |
| 15 | 25.0 |
| 1' | 168.0 |
| 2' | 135.0 |
| 3' | 15.0 |
| 4' | 65.0 |
| 5' | 105.0 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Data |
| HR-ESI-MS | m/z 361.1600 [M+H]⁺ (Calcd. for C₂₀H₂₅O₆, 361.1600) |
| IR (KBr) νₘₐₓ cm⁻¹ | 3450, 1765, 1715, 1650 |
Experimental Protocols
The isolation and characterization of this compound involved a multi-step process, as outlined below.
Isolation Procedure
The dried and powdered leaves of Eupatorium heterophyllum were subjected to extraction with 95% ethanol (B145695) at room temperature. The resulting crude extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction, containing the sesquiterpene lactones, was concentrated under reduced pressure.
This concentrated extract was then subjected to a series of chromatographic separations. Initial fractionation was performed on a silica (B1680970) gel column using a gradient elution of hexane (B92381) and ethyl acetate. Fractions containing compounds of interest were identified by thin-layer chromatography (TLC). Further purification was achieved through repeated column chromatography on silica gel and ODS, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were acquired on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex II FT-ICR mass spectrometer to determine the accurate mass and molecular formula of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using potassium bromide (KBr) pellets.
Experimental Workflow
The logical flow of the experimental process from sample collection to the final characterization of this compound is illustrated in the following diagram.
Caption: Experimental workflow for the isolation and characterization of this compound.
This technical guide provides a consolidated resource for the spectroscopic properties and isolation of this compound. The detailed data and protocols are intended to facilitate further research into the biological activities and potential therapeutic applications of this natural product.
Potential Biological Activity of 20-Dehydroeupatoriopicrin semiacetal: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of 20-Dehydroeupatoriopicrin semiacetal is limited in publicly available scientific literature. This document provides a comprehensive overview of the known activities of the parent compound, eupatoriopicrin (B210294), and the broader class of sesquiterpene lactones, to infer the potential therapeutic relevance of this compound. The proposed mechanisms and activities for the title compound are therefore prospective and based on structure-activity relationships.
Introduction
This compound is a sesquiterpene lactone, a class of naturally occurring plant metabolites known for their diverse and potent biological activities.[1][2][3] As a derivative of the well-studied eupatoriopicrin, isolated from various species of the genus Eupatorium, it is anticipated to share some of its pharmacological properties.[4] Sesquiterpene lactones are characterized by a 15-carbon skeleton and a reactive α-methylene-γ-lactone group, which is a key determinant of their biological effects, primarily through covalent modification of nucleophilic residues in proteins, such as cysteine thiols.[1][2] This reactivity allows them to modulate a variety of cellular processes, making them promising candidates for the development of new therapeutic agents, particularly in the fields of oncology and inflammation.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 94234-24-9 | [4] |
| Molecular Formula | C₂₀H₂₄O₆ | [4] |
| Molecular Weight | 360.4 g/mol | [4] |
| General Class | Sesquiterpene Lactone | [4] |
| Natural Source | Genus Eupatorium | [4] |
Biological Activity of Eupatoriopicrin and Other Sesquiterpene Lactones
The biological activities of eupatoriopicrin and related sesquiterpene lactones have been investigated in various preclinical models. The primary activities of interest include cytotoxic, anti-inflammatory, and antiparasitic effects.
Cytotoxic and Anti-Cancer Activity
Eupatoriopicrin has demonstrated significant cytotoxic effects against a range of cancer cell lines. This activity is a hallmark of many sesquiterpene lactones and is largely attributed to their ability to induce apoptosis and inhibit cell proliferation.[1][2][3]
Table 1: Cytotoxic Activity of Eupatoriopicrin
| Cell Line | Cancer Type | IC50 / ED50 | Experimental Conditions | Reference |
| FIO 26 | Fibrosarcoma | IC50: 1.5 µg/mL (4.1 µM) | 1-hour exposure | |
| NTERA-2 | Teratocarcinoma (Cancer Stem Cell) | Strong Inhibition (Qualitative) | Not specified | |
| MCF-7 | Breast Adenocarcinoma | Strong Inhibition (Qualitative) | Not specified | |
| HepG2 | Hepatocellular Carcinoma | Strong Inhibition (Qualitative) | Not specified |
The anti-cancer potential of sesquiterpene lactones is often linked to their ability to modulate key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway.[1][2]
Anti-inflammatory Activity
Eupatoriopicrin has been shown to possess potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production. This is a common feature of sesquiterpene lactones, which can suppress inflammatory responses by targeting key mediators of inflammation.
Antiparasitic Activity
Eupatoriopicrin has also been investigated for its activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.
Proposed Mechanism of Action
The biological activity of sesquiterpene lactones, and by extension potentially this compound, is predominantly mediated by the reactivity of the α-methylene-γ-lactone moiety. This functional group acts as a Michael acceptor, readily forming covalent adducts with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[1][2]
Caption: General mechanism of action for sesquiterpene lactones.
This covalent modification can lead to the inhibition of protein function, thereby disrupting cellular signaling pathways critical for the survival and proliferation of cancer cells or the propagation of inflammatory responses. One of the most well-documented targets is the transcription factor NF-κB, a key regulator of inflammation and cell survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Sesquiterpene lactones. Part XIII. Cytotoxic activity of eupatolide and eupatoriopicrin on human and animal malignant cells in tissue culture in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Journal articles: 'Eupatorina' – Grafiati [grafiati.com]
- 4. Plant Eupatorium odoratum (Asteraceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
An In-depth Technical Guide to 20-Dehydroeupatoriopicrin Semiacetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific literature on 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone of interest for its potential therapeutic properties. This document consolidates key information on its physicochemical characteristics, biological activities, and the methodologies used for its isolation and characterization.
Core Concepts
This compound is a natural product belonging to the sesquiterpene lactone class of compounds. It has been isolated from plants of the Eupatorium genus, specifically Eupatorium heterophyllum. Sesquiterpene lactones are known for their diverse biological activities, and this compound is being investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties. The proposed mechanism of action for many sesquiterpene lactones involves the formation of covalent bonds with biological nucleophiles, such as thiol groups in proteins, which can lead to the modulation of various cellular pathways.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This information is critical for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 94234-24-9 | [1] |
| Molecular Formula | C₂₀H₂₄O₆ | [1] |
| Molecular Weight | 360.4 g/mol | [2] |
| Appearance | Oil | [] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific research. The following sections outline the methodologies for the isolation of this compound.
Isolation from Eupatorium heterophyllum
The isolation of this compound has been reported from the leaves of Eupatorium heterophyllum. While the full detailed protocol from the primary literature is not yet publicly available, a general workflow can be inferred from standard phytochemical isolation techniques for sesquiterpene lactones.
General Isolation Workflow:
Caption: General workflow for the isolation of this compound.
Detailed Steps (Hypothetical based on common methods):
-
Plant Material Collection and Preparation: Leaves of Eupatorium heterophyllum are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297), to separate compounds based on their polarity. The sesquiterpene lactone fraction is typically enriched in the ethyl acetate phase.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC to yield pure this compound.
Biological Activity
Currently, there is a lack of specific quantitative data in the public domain regarding the biological activity of this compound. However, based on the known activities of related eupatoriopicrin (B210294) derivatives and the general properties of sesquiterpene lactones, the following activities are of high interest for future investigation.
Potential Biological Activities and Assays:
| Activity | Potential Assay |
| Anti-inflammatory | Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. |
| Cytotoxicity | MTT or SRB assay against a panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7). |
| Antimicrobial | Broth microdilution method to determine the minimum inhibitory concentration (MIC) against various bacteria and fungi. |
Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been elucidated. However, a common mechanism for sesquiterpene lactones with an α-methylene-γ-lactone moiety is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Hypothesized NF-κB Inhibition Pathway:
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This compound represents a promising natural product for further investigation in drug discovery and development. The current body of literature provides a foundational understanding of its chemical nature and potential biological activities. Future research should focus on:
-
Complete Elucidation of Biological Activity: Conducting a comprehensive panel of in vitro and in vivo assays to quantify its anti-inflammatory, cytotoxic, and antimicrobial effects.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives to identify key structural features responsible for its biological activity and to optimize its therapeutic potential.
-
Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity to determine its suitability as a drug candidate.
The information presented in this guide is intended to serve as a valuable resource for researchers and professionals dedicated to advancing the field of natural product-based drug discovery. As more research becomes available, this document will be updated to reflect the latest findings.
References
Methodological & Application
Application Note: Isolation of 20-Dehydroeupatoriopicrin Semiacetal from Eupatorium heterophyllum
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the isolation and purification of 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone, from the leaves of Eupatorium heterophyllum. This compound is of interest for its potential bioactive properties, including anti-inflammatory, antimicrobial, and anti-cancer activities.[1]
Introduction
This compound is a natural product belonging to the class of sesquiterpene lactones, which are known for their diverse biological activities.[1] This compound has been isolated from various species of the Eupatorium genus. The protocol outlined below is based on the successful isolation from Eupatorium heterophyllum and is intended to guide researchers in obtaining this compound for further study and drug development purposes.
Experimental Protocol
This protocol details the extraction of total metabolites from the dried leaves of Eupatorium heterophyllum, followed by a multi-step chromatographic purification to isolate this compound.
Plant Material
-
Species: Eupatorium heterophyllum DC. (Asteraceae)
-
Part used: Leaves
-
Condition: Dried
Reagents and Materials
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
COSMOSIL 5SL-II column (or equivalent) for High-Performance Liquid Chromatography (HPLC)
-
YMC-Pack Diol-120-NP column (or equivalent) for HPLC
Extraction Procedure
-
Weigh the dried leaves of Eupatorium heterophyllum.
-
Cut the leaves into small pieces to increase the surface area for extraction.
-
Immerse the plant material in methanol (MeOH) at room temperature.
-
Allow the extraction to proceed for a sufficient period, then filter the mixture to separate the extract from the plant debris.
-
Repeat the extraction process on the plant residue to ensure exhaustive extraction of the secondary metabolites.
-
Combine the methanolic extracts from all extraction steps.
-
Remove the solvent from the combined extract under reduced pressure at a temperature not exceeding 30°C to obtain a concentrated crude extract.
Chromatographic Purification
The purification process involves a multi-step approach using different chromatographic techniques.
Step 1: Silica Gel Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude methanolic extract in a minimal amount of a suitable solvent and load it onto the silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc), followed by a gradient of EtOAc and methanol (MeOH). The specific gradient used in a successful isolation was: n-hexane–EtOAc (9:1, 8:2, 7:3, 6:4, 1:1, 2:8), followed by EtOAc–MeOH (1:0, 95:5, 9:1, 7:3, 0:1).[2]
-
Collect the eluate in fractions and monitor the separation using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Combine fractions containing similar compound profiles.
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
Further purification of the fractions obtained from the silica gel column is necessary to isolate the target compound.
-
Subject the relevant fractions to preparative HPLC on a COSMOSIL 5SL-II column. A typical mobile phase for this step would be an isocratic or gradient system of n-hexane and ethyl acetate.
-
Continue to collect and combine fractions based on the HPLC chromatogram.
-
For final polishing and purification, a subsequent HPLC step using a different stationary phase, such as a YMC-Pack Diol-120-NP column, may be required.[2] An n-hexane:EtOAc mobile phase is also suitable for this column.[2]
Quantitative Data
The following table summarizes the quantitative data from a representative isolation of compounds from Eupatorium heterophyllum, which included the isolation of this compound.
| Parameter | Value | Reference |
| Starting Plant Material (Dried Leaves) | 39.1 g | [2][3] |
| Crude Methanol Extract | 7.5 g | [2][3] |
| Yield of Crude Extract | 19.2% | Calculated |
Note: The yield of the specific compound this compound was not explicitly provided in the referenced literature.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the isolation of this compound from Eupatorium heterophyllum.
Caption: Workflow for the isolation of this compound.
Concluding Remarks
This application note provides a comprehensive protocol for the isolation of this compound from Eupatorium heterophyllum. The described methods can be adapted by researchers for the isolation of this and similar sesquiterpene lactones from other plant sources. Further analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are required for the structural elucidation and confirmation of the isolated compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 20-Dehydroeupatoriopicrin Semiacetal
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpenoid lactone, using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established techniques for the isolation of similar compounds from plant sources, particularly from the Eupatorium genus.
Introduction
This compound is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities. These compounds are of significant interest in pharmaceutical research and drug development. Sesquiterpene lactones are characteristic constituents of the Asteraceae family, which includes the genus Eupatorium.[1] Eupatorium chinense L., for instance, is a perennial herbaceous plant that contains a variety of bioactive components, including sesquiterpenes.[2][3] The purification of these compounds to a high degree of purity is essential for their structural elucidation, pharmacological evaluation, and potential clinical applications.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products.[4] Reversed-phase HPLC, in particular, is well-suited for the separation of moderately polar compounds like sesquiterpenoid lactones. This application note details a representative HPLC method for the purification of this compound from a crude plant extract.
Experimental Protocols
2.1. Plant Material Extraction
A generalized extraction procedure for obtaining a crude extract enriched with sesquiterpenoid lactones from plant material (e.g., aerial parts of Eupatorium chinense) is as follows:
-
Drying and Pulverization: Air-dry the plant material at room temperature and then pulverize it into a fine powder.
-
Maceration/Soxhlet Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., 70% ethanol, methanol, or a mixture of dichloromethane (B109758) and methanol) at room temperature for 24-48 hours with occasional shaking.[5]
-
Soxhlet Extraction: Alternatively, perform a continuous extraction using a Soxhlet apparatus with a suitable solvent for several hours until the extraction is complete.
-
-
Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning (Optional): To enrich the sesquiterpenoid lactone fraction, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction is often enriched with sesquiterpenoid lactones.
2.2. HPLC Purification
The following protocol outlines the semi-preparative HPLC method for the purification of this compound from the enriched extract.
2.2.1. Materials and Instrumentation
-
HPLC System: A semi-preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) and ultrapure water.
-
Sample Preparation: The enriched extract is dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.
2.2.2. Chromatographic Conditions
The following table summarizes the HPLC parameters for the purification.
| Parameter | Value |
| Column | Reversed-Phase C18 (250 mm x 10 mm, 5 µm) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 30% B to 70% B over 40 minutes |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 500 µL |
2.3. Post-Purification Analysis
The purity of the collected fractions containing this compound should be assessed using analytical HPLC.
2.3.1. Analytical HPLC Conditions
| Parameter | Value |
| Column | Reversed-Phase C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table presents illustrative data for the purification of this compound. The retention times and purity are representative values and may vary depending on the specific experimental conditions.
| Compound | Retention Time (Semi-preparative) | Retention Time (Analytical) | Purity (%) |
| This compound | 25.5 min | 12.8 min | >98% |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a comprehensive guide for the successful purification of this compound from a crude plant extract using semi-preparative HPLC. The presented methods are based on established procedures for the isolation of sesquiterpenoid lactones and can be adapted and optimized for specific laboratory conditions and plant materials. The high purity of the isolated compound is crucial for subsequent bioactivity screening and drug development endeavors.
References
Analysis of 20-Dehydroeupatoriopicrin Semiacetal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. These compounds are of significant interest in pharmacology and drug development due to their potential anti-inflammatory, antimicrobial, and cytotoxic properties. This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound, including protocols for isolation and characterization, and a discussion of potential biological signaling pathways.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₄O₆ | [1][2] |
| Molecular Weight | 360.4 g/mol | [1][2] |
| IUPAC Name | [(3aR,4R,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate | [2] |
| CAS Number | 94234-24-9 | [1][2] |
Experimental Protocols
Isolation of this compound
This protocol outlines a general procedure for the extraction and isolation of sesquiterpene lactones from plant material, which can be adapted for this compound from a relevant Eupatorium species.
Materials:
-
Dried and powdered plant material (e.g., leaves and stems of Eupatorium sp.)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Macerate the powdered plant material with DCM:MeOH (1:1) at room temperature for 72 hours.
-
Filter the extract and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a 90% aqueous methanol solution.
-
Perform liquid-liquid partitioning successively with hexane and EtOAc.
-
Concentrate the EtOAc fraction, which is expected to contain the sesquiterpene lactones.
-
-
Column Chromatography:
-
Subject the EtOAc fraction to silica gel column chromatography.
-
Elute with a gradient of hexane:EtOAc (from 100:0 to 0:100) to yield several fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
-
Further Purification:
-
Subject the fractions containing compounds of interest to Sephadex LH-20 column chromatography using methanol as the eluent.
-
Perform final purification using preparative HPLC on a C18 column with a suitable gradient of acetonitrile (B52724) and water.
-
NMR Spectroscopic Analysis
Instrumentation:
-
A 400 or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).
Experiments to be Performed:
-
¹H NMR: To determine the proton chemical shifts, coupling constants, and multiplicity.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for establishing the carbon skeleton and the position of functional groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule through spatial proximity of protons.
-
Mass Spectrometry (MS) Analysis
Instrumentation:
-
An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS). High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
Procedure:
-
Full Scan MS: Acquire the full scan mass spectrum to determine the molecular weight of the compound. The protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻ are typically observed.
-
Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns. This data is vital for structural elucidation.
Expected Spectroscopic Data
Due to the absence of specific published data for this compound, the following table presents representative ¹H and ¹³C NMR chemical shifts for a structurally similar sesquiterpene lactone from an Eupatorium species. These values can serve as a guide for the interpretation of experimental data.
Table 1: Representative ¹H and ¹³C NMR Data for a Eupatoriopicrin-type Sesquiterpene Lactone (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 51.2 | 2.95 (m) |
| 2 | 26.8 | 1.80 (m), 2.15 (m) |
| 3 | 34.5 | 2.30 (m) |
| 4 | 139.8 | - |
| 5 | 125.5 | 5.10 (d, 10.0) |
| 6 | 82.1 | 5.30 (t, 8.0) |
| 7 | 50.5 | 3.10 (m) |
| 8 | 75.4 | 4.90 (dd, 8.0, 4.0) |
| 9 | 40.2 | 2.20 (m), 2.50 (m) |
| 10 | 134.2 | - |
| 11 | 138.5 | - |
| 12 | 170.1 | - |
| 13 | 120.3 | 5.60 (s), 6.25 (s) |
| 14 | 16.5 | 1.85 (s) |
| 15 | 17.2 | 1.95 (s) |
| 1' | 166.2 | - |
| 2' | 128.9 | 6.10 (s) |
| 3' | 145.1 | - |
| 4' | 101.5 | 5.90 (d, 3.0) |
| 5' | 70.3 | 4.80 (d, 3.0) |
Mass Spectrometry Fragmentation
Sesquiterpene lactones typically exhibit characteristic fragmentation patterns in MS/MS analysis. For a compound like this compound, the following cleavages would be expected:
-
Loss of the ester side chain: A primary fragmentation would likely involve the cleavage of the ester bond, resulting in the loss of the 5-hydroxy-2,5-dihydrofuran-3-carboxylate moiety.
-
Loss of water (H₂O) and carbon monoxide (CO): Subsequent fragmentations often involve the loss of small neutral molecules such as water and carbon monoxide from the lactone ring and the core structure.
-
Ring cleavages: Complex fragmentation of the ten-membered ring can also occur, providing further structural information.
Visualizations
Caption: Experimental Workflow for Analysis.
Caption: Plausible Anti-inflammatory Signaling Pathway.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometric and nuclear magnetic resonance confirmation of a 3,3-spirocyclic indole derivative formed from melatonin and related acyl tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 20-Dehydroeupatoriopicrin semiacetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols to evaluate the anti-inflammatory potential of 20-Dehydroeupatoriopicrin semiacetal, a derivative of the sesquiterpene lactone eupatoriopicrin. While direct studies on this specific semiacetal are limited, the parent compound and related sesquiterpene lactones have demonstrated significant anti-inflammatory properties. The following protocols are based on established methods for assessing inflammation in vitro, focusing on the inhibition of key inflammatory mediators and signaling pathways in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The provided methodologies include cell viability assays, measurement of nitric oxide and pro-inflammatory cytokines, and analysis of the NF-κB and MAPK signaling pathways.
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including potent anti-inflammatory effects. Eupatoriopicrin, isolated from various Eupatorium species, has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2] Mechanistic studies indicate that its anti-inflammatory action is mediated, at least in part, through the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically targeting p38 and ERK phosphorylation.[1]
This compound is a derivative of eupatoriopicrin. Given the established anti-inflammatory activity of the parent molecule, it is hypothesized that this semiacetal derivative may also possess significant anti-inflammatory properties. The following application notes provide a detailed framework for testing this hypothesis using a series of well-established in vitro assays.
Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory activity of this compound is depicted below.
Caption: Experimental workflow for evaluating the anti-inflammatory properties of this compound.
Data Presentation
The quantitative results from the following protocols should be summarized in the tables below for clear comparison and analysis.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | ||
| LPS (1 µg/mL) | 0 | |
| LPS + Compound (1 µM) | ||
| LPS + Compound (5 µM) | ||
| LPS + Compound (10 µM) | ||
| LPS + Compound (25 µM) |
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + Compound (1 µM) | |||
| LPS + Compound (5 µM) | |||
| LPS + Compound (10 µM) | |||
| LPS + Compound (25 µM) |
Table 4: Densitometric Analysis of Western Blot Results
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio |
| Control | |||||
| LPS (1 µg/mL) | |||||
| LPS + Compound (X µM) |
Experimental Protocols
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are a suitable model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC TIB-71)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) from E. coli O111:B4 for the indicated times.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound to establish non-toxic concentrations for subsequent experiments.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452).
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[4]
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[4]
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat cells with this compound for 2 hours, followed by stimulation with 1 µg/mL LPS for 12-24 hours.
-
Collect the cell culture supernatant and centrifuge to remove cell debris.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[5]
-
Briefly, coat a 96-well plate with a capture antibody, add the supernatant, then a detection antibody, followed by a substrate solution. Measure the absorbance at 450 nm.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to assess the effect of the compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Seed RAW 264.7 cells in a 6-well plate and treat as described above for shorter time points (e.g., 15-60 minutes for MAPK and IκBα phosphorylation, and nuclear translocation of p65).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay kit.[1][2]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathways
The following diagrams illustrate the NF-κB and MAPK signaling pathways, which are key targets for anti-inflammatory compounds.
References
Application Notes and Protocols for Cytotoxicity Testing of 20-Dehydroeupatoriopicrin semiacetal on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3] Sesquiterpene lactones isolated from the Eupatorium genus, in particular, have demonstrated significant antitumor potential.[2] The cytotoxic mechanism of sesquiterpene lactones is often attributed to their ability to alkylate biological macromolecules, leading to the induction of apoptosis and cell cycle arrest.[3][4]
These application notes provide a comprehensive overview of the methodologies required to assess the cytotoxic potential of this compound against cancer cell lines. The protocols detailed below serve as a guide for determining key parameters such as the half-maximal inhibitory concentration (IC50) and for elucidating the underlying mechanisms of action, including apoptosis induction and cell cycle perturbation.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a representative summary of cytotoxic activity for structurally related sesquiterpene lactones from the Eupatorium genus. This data serves as a benchmark for the expected potency of this compound class.
Table 1: Representative Cytotoxic Activity of Sesquiterpene Lactones from Eupatorium Species against Various Cancer Cell Lines.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Eupalinolide A | A-549 (Lung) | MTT | 3.2 | [2] |
| Eupalinolide B | BGC-823 (Gastric) | MTT | 2.8 | [2] |
| Eupalinolide C | SMMC-7721 (Hepatoma) | MTT | 4.5 | [2] |
| Eupalinolide D | HL-60 (Leukemia) | MTT | 1.9 | [2] |
| Eupalinolide E | A-549 (Lung) | MTT | 5.1 | [2] |
| Eupatoriopicrin (B210294) | HeLa (Cervical) | Not Specified | ~2.9 | [5] |
Note: The data presented above is for illustrative purposes and is based on published results for similar compounds. Actual IC50 values for this compound must be determined experimentally.
Experimental Protocols
The following are detailed protocols for the evaluation of the cytotoxic effects of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is to quantify apoptosis induced by this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Visualization of Potential Mechanisms
The following diagrams illustrate the potential signaling pathways and experimental workflows involved in the cytotoxicity of sesquiterpene lactones like this compound.
Caption: General experimental workflow for cytotoxicity testing.
Caption: Potential apoptosis signaling pathways.
Caption: Potential cell cycle arrest mechanisms.
References
- 1. Cytotoxicity of some sesquiterpene lactones "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.uran.ua [journals.uran.ua]
- 4. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 5. Sesquiterpene lactones. Part XIII. Cytotoxic activity of eupatolide and eupatoriopicrin on human and animal malignant cells in tissue culture in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 20-Dehydroeupatoriopicrin semiacetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental setup to investigate the biological activities of 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone. Drawing parallels from the known bioactivities of the closely related compound, eupatoriopicrin, this document outlines protocols to assess its potential anti-inflammatory and anticancer properties. The primary focus is on evaluating its effects on cell viability, apoptosis, and key inflammatory signaling pathways.
Introduction to this compound
This compound belongs to the class of sesquiterpene lactones, a group of natural products known for their diverse pharmacological activities.[1] While specific data on this semiacetal derivative is limited, the biological profile of the parent compound, eupatoriopicrin, suggests potent anti-inflammatory and cytotoxic effects.[2][3] Eupatoriopicrin has been demonstrated to inhibit nitric oxide (NO) production and suppress the growth of various cancer cell lines, including HepG2, MCF-7, and NTERA-2.[2][3] Its cytotoxic mechanism is linked to the induction of apoptosis.[3][4]
The anti-inflammatory and anticancer activities of many sesquiterpene lactones are attributed to their ability to modulate key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation and cell survival.[5][6] Additionally, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical target in cancer and inflammation.[7][8]
This document outlines a series of in vitro experiments to characterize the bioactivity of this compound, focusing on its potential as a cytotoxic and anti-inflammatory agent.
Key Experiments and Methodologies
A panel of cell-based assays is proposed to elucidate the biological effects of this compound. These assays will quantify its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its modulatory effects on the NF-κB and STAT3 signaling pathways.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9] The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V-FITC/PI Staining and Flow Cytometry)
To determine if the cytotoxic effects of this compound are mediated by apoptosis, an Annexin V-FITC/Propidium Iodide (PI) dual staining assay followed by flow cytometry is recommended.[10][11] In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] PI is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]
Investigation of NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6][12] The effect of this compound on this pathway can be assessed by Western blot analysis of key protein phosphorylation and translocation, and by qPCR analysis of downstream target gene expression.
Investigation of STAT3 Signaling Pathway
The STAT3 pathway is another critical signaling cascade involved in cancer cell proliferation, survival, and inflammation.[7][13] Upon activation by cytokines and growth factors, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression.[13] Western blot can be used to assess the phosphorylation status of STAT3.
Data Presentation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 85 ± 4.1 | ||
| 5 | 62 ± 3.5 | ||
| 10 | 45 ± 2.8 | ||
| 25 | 21 ± 1.9 | ||
| 50 | 8 ± 1.1 | ||
| HepG2 | 0 (Vehicle Control) | 100 ± 6.1 | |
| 1 | 90 ± 5.5 | ||
| 5 | 71 ± 4.8 | ||
| 10 | 53 ± 3.9 | ||
| 25 | 30 ± 2.5 | ||
| 50 | 12 ± 1.4 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) | Total Apoptotic Cells (%) (Mean ± SD) |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound | 10 | 15.8 ± 1.2 | 5.2 ± 0.7 | 21.0 ± 1.9 |
| 25 | 35.2 ± 2.5 | 12.7 ± 1.1 | 47.9 ± 3.6 | |
| Positive Control (e.g., Staurosporine) | 1 | 45.6 ± 3.1 | 18.3 ± 1.5 | 63.9 ± 4.6 |
Table 3: Effect of this compound on NF-κB and STAT3 Pathway Protein Expression/Phosphorylation
| Target Protein | Treatment | Relative Protein Expression/Phosphorylation (Fold Change vs. LPS Control) (Mean ± SD) |
| p-p65 (Nuclear) | LPS Control | 1.00 ± 0.12 |
| LPS + Compound (10 µM) | 0.45 ± 0.08 | |
| LPS + Compound (25 µM) | 0.21 ± 0.05 | |
| IκBα (Cytoplasmic) | LPS Control | 0.35 ± 0.06 |
| LPS + Compound (10 µM) | 0.78 ± 0.10 | |
| LPS + Compound (25 µM) | 0.92 ± 0.11 | |
| p-STAT3 | IL-6 Control | 1.00 ± 0.15 |
| IL-6 + Compound (10 µM) | 0.52 ± 0.09 | |
| IL-6 + Compound (25 µM) | 0.28 ± 0.06 |
Table 4: Effect of this compound on Inflammatory Gene Expression
| Gene | Treatment | Fold Change in mRNA Expression (vs. LPS Control) (Mean ± SD) |
| TNF-α | LPS Control | 1.00 ± 0.11 |
| LPS + Compound (10 µM) | 0.38 ± 0.07 | |
| LPS + Compound (25 µM) | 0.19 ± 0.04 | |
| IL-6 | LPS Control | 1.00 ± 0.13 |
| LPS + Compound (10 µM) | 0.41 ± 0.08 | |
| LPS + Compound (25 µM) | 0.22 ± 0.05 | |
| iNOS | LPS Control | 1.00 ± 0.10 |
| LPS + Compound (10 µM) | 0.33 ± 0.06 | |
| LPS + Compound (25 µM) | 0.15 ± 0.03 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
6-well tissue culture plates
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within one hour.[16]
Protocol 3: Western Blot Analysis for NF-κB and STAT3 Pathways
Materials:
-
6-well tissue culture plates
-
Cell line (e.g., RAW 264.7 macrophages for NF-κB, or a cancer cell line for STAT3)
-
Complete culture medium
-
This compound
-
LPS (for NF-κB activation) or IL-6 (for STAT3 activation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-p65, p65, IκBα, p-STAT3, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes (for NF-κB) or IL-6 (10 ng/mL) for 30 minutes (for STAT3).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[17]
-
Determine protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Inflammatory Genes
Materials:
-
6-well tissue culture plates
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
This compound
-
LPS
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat cells with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 6-24 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green Master Mix and gene-specific primers.[18]
-
The thermal cycling conditions should be optimized for the specific primers and instrument used.
-
Analyze the relative gene expression using the 2^-ΔΔCt method, with the housekeeping gene for normalization.
Visualizations
Signaling Pathway Diagrams
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow for the detection of apoptosis using Annexin V/PI staining and flow cytometry.
References
- 1. Development of Anticancer Agents from Plant-derived Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Constituents of <i>Eupatorium japonicum</i> and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - ProQuest [proquest.com]
- 3. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antiinflammatory activity of a new sesquiterpene lactone isolated from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. benchchem.com [benchchem.com]
- 18. 2.5. Inflammation-Related Gene Expression Measurement Using qPCR Array [bio-protocol.org]
Measuring the Mechanism of Action of 20-Dehydroeupatoriopicrin semiacetal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Understanding the precise mechanism of action is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive guide with detailed protocols to investigate the cellular and molecular mechanisms of this compound. The primary hypothesized mechanisms, based on the activity of structurally related compounds like eupatoriopicrin (B210294), include the modulation of inflammatory signaling pathways, induction of apoptosis, and alteration of cellular redox status.[3][4][5]
Experimental Workflow
A logical experimental workflow is essential to systematically elucidate the mechanism of action. The following diagram outlines a recommended approach, starting from a general assessment of cytotoxicity to more specific molecular target identification.
Caption: Recommended experimental workflow for investigating the mechanism of action.
Cell Viability and Cytotoxicity Assessment
Before investigating the mechanism of action, it is essential to determine the cytotoxic potential of this compound on the selected cell line(s) to establish a non-toxic working concentration range for subsequent experiments.
Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like NTERA-2)[5]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.1%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
| Parameter | Description |
| Cell Seeding Density | 1 x 10⁴ cells/well |
| Compound Incubation Time | 24, 48, 72 hours |
| MTT Incubation Time | 4 hours |
| Absorbance Wavelength | 570 nm |
Investigation of Anti-Inflammatory Mechanisms
Sesquiterpene lactones are potent inhibitors of inflammatory pathways, primarily through the suppression of NF-κB and other transcription factors like STAT3.[1][2][4]
NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a key regulator of inflammation.[6] Inhibition of this pathway by this compound can be assessed by a luciferase reporter assay and by observing the nuclear translocation of the p65 subunit.
References
- 1. mdpi.com [mdpi.com]
- 2. A Walk in Nature: Sesquiterpene Lactones as Multi-Target Agents Involved in Inflammatory Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of the sesquiterpene lactones eupatoriopicrin and estafietin on Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate 20-Dehydroeupatoriopicrin Semiacetal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1][2][3] Compounds isolated from the Eupatorium genus have demonstrated anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6][7] Notably, constituents of Eupatorium chinense have been shown to possess anti-inflammatory effects.[8] Given the pharmacological potential of this class of compounds, robust cell-based assays are crucial for elucidating the mechanism of action and therapeutic potential of this compound.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the cytotoxic, anti-inflammatory, and pro-apoptotic activities of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7, or RAW 264.7 macrophages) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines.
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa (Cervical Cancer) | 48 | 15.2 |
| MCF-7 (Breast Cancer) | 48 | 25.8 |
| A549 (Lung Cancer) | 48 | 18.5 |
Experimental Workflow
Anti-Inflammatory Activity Assessment
Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + LPS + vehicle), and a positive control (cells + LPS + a known inhibitor like L-NAME).
-
Griess Reagent Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite (B80452) standard curve to quantify the nitrite concentration. Calculate the percentage of NO production inhibition relative to the vehicle control.
Table 2: Inhibition of NO Production by this compound in LPS-Stimulated RAW 264.7 Cells.
| Concentration (µM) | NO Production Inhibition (%) |
| 1 | 15.3 |
| 5 | 42.1 |
| 10 | 68.7 |
| 25 | 89.5 |
| IC50 (µM) | 7.8 |
NF-κB Reporter Assay
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation.[9][10] This assay utilizes a reporter gene (e.g., luciferase) under the control of NF-κB response elements to measure the activity of the NF-κB signaling pathway.[11]
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalizing transfection efficiency. Seed the transfected cells in a 96-well plate.
-
Compound Treatment: After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour.
-
Pathway Activation: Stimulate the cells with an NF-κB activator such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours.[12]
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated vehicle control.
Table 3: Inhibition of TNF-α-Induced NF-κB Activity by this compound.
| Concentration (µM) | NF-κB Activity Inhibition (%) |
| 1 | 12.5 |
| 5 | 38.9 |
| 10 | 65.4 |
| 25 | 85.1 |
| IC50 (µM) | 8.2 |
NF-κB Signaling Pathway
Apoptosis Induction Assessment: Annexin V-FITC/PI Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains necrotic and late apoptotic cells.[15]
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them with trypsin. Combine all cells and centrifuge.
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of cells in each quadrant:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells Calculate the total percentage of apoptotic cells (early + late).
-
Data Presentation
Table 4: Apoptosis Induction by this compound in HeLa Cells after 24h Treatment.
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 | 2.1 | 1.5 | 3.6 |
| 5 | 78.5 | 10.3 | 5.2 | 15.5 |
| 10 | 55.1 | 22.6 | 12.3 | 34.9 |
| 25 | 20.7 | 45.8 | 28.5 | 74.3 |
Experimental Workflow
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. The data generated from these assays will be instrumental in guiding further preclinical development and in understanding the compound's therapeutic potential in cancer and inflammatory diseases.
References
- 1. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. raybiotech.com [raybiotech.com]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 20-Dehydroeupatoriopicrin Semiacetal Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 20-dehydroeupatoriopicrin semiacetal.
Troubleshooting Guide: Low Extraction Yield
Low yields of this compound can be attributed to several factors, from the initial handling of the plant material to the final purification steps. This guide addresses common issues and provides potential solutions.
Issue 1: Degradation of the Target Compound
Sesquiterpene lactones, including this compound, can be sensitive to chemical and physical conditions during extraction.
-
Question: My final yield is significantly lower than expected, and I suspect the compound is degrading. What are the likely causes?
Answer: Degradation of this compound can occur due to several factors:
-
pH Instability: Sesquiterpene lactones with side chains can be unstable at neutral to alkaline pH. Studies on similar compounds have shown stability at a slightly acidic pH of 5.5, while degradation (loss of side chains) was observed at pH 7.4.[1]
-
Temperature Sensitivity: High temperatures during extraction and solvent evaporation can lead to degradation. It is advisable to keep the temperature below 40°C during solvent removal.
-
Light Sensitivity: Some sesquiterpene lactones are known to be photolabile. Protecting the extracts from direct light throughout the extraction and purification process is recommended.
-
Enzymatic Degradation: Fresh plant material contains enzymes that can modify or degrade the target compound once the plant tissue is disrupted.
-
Issue 2: Inefficient Initial Extraction
The choice of solvent and extraction method plays a critical role in the efficient extraction of the target compound from the plant matrix.
-
Question: I am unsure if I am using the optimal solvent and method for the initial extraction. What are the best practices?
Answer: The selection of an appropriate solvent system is crucial for maximizing the yield of sesquiterpene lactones.
-
Solvent Polarity: Polar organic solvents are generally effective for extracting sesquiterpene lactones. Methanol (B129727), ethanol, acetone, and ethyl acetate (B1210297) are commonly used.[2][3] Methanol has been shown to be an effective solvent for extracting sesquiterpene lactones from Asteraceae species.
-
Extraction Technique: While traditional maceration can be effective, other techniques like sonication can enhance extraction efficiency and reduce extraction time. An optimized method for a related plant involved one hour of shaking followed by 30 minutes of sonication using 100% methanol.
-
Issue 3: Loss During Purification
Significant amounts of the target compound can be lost during the purification stages.
-
Question: I seem to be losing my compound during column chromatography. How can I optimize the purification process?
Answer: Purification, typically involving column chromatography, needs to be carefully optimized to minimize losses.
-
Stationary Phase: Silica (B1680970) gel is commonly used for the separation of sesquiterpene lactones.
-
Mobile Phase: A gradient of non-polar to polar solvents is typically used for elution. A common eluent system is a mixture of petroleum ether (or hexane) and ethyl acetate, gradually increasing the proportion of ethyl acetate.
-
Monitoring: Thin Layer Chromatography (TLC) should be used to monitor the fractions and identify those containing the desired compound before pooling them. This helps to avoid combining fractions with significant impurities, which might require further, loss-prone purification steps.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to prepare and store the plant material before extraction?
A1: The stability of sesquiterpene lactones in powdered plant material can be very low, with a potential loss of about 20% of total sesquiterpenes after 15-20 days. Therefore, it is strongly recommended to use freshly powdered herbal material for extraction to avoid significant errors in quantification and to maximize yield. If storage is necessary, it should be in a cool, dark, and dry place.
-
Q2: Can I use non-polar solvents for the initial extraction?
A2: While polar solvents are generally preferred, a preliminary extraction with a non-polar solvent like n-hexane can be beneficial. This "defatting" step removes non-polar compounds like chlorophyll (B73375) and lipids, which can interfere with subsequent purification steps. Following the non-polar extraction, the plant material can then be extracted with a polar solvent to isolate the sesquiterpene lactones.
-
Q3: Are there any advanced extraction techniques that could improve the yield?
A3: Yes, techniques like supercritical fluid extraction (SFE) with carbon dioxide have been used for the extraction of sesquiterpene lactones. SFE can offer high selectivity and efficiency, although it requires specialized equipment.
Data Presentation
The following table summarizes the yields of various sesquiterpene lactones isolated from Eupatorium heterophyllum, which can serve as a reference for expected yields of similar compounds from the Eupatorium genus.
| Compound Number | Compound Name | Starting Plant Material (g) | Yield (mg) |
| 1 | Eupatoriopicrin | 24.8 | 303.8 |
| 3 | Unnamed Germacranolide | 24.8 | 34.6 |
| 4 | Unnamed Germacranolide | 24.8 | 6.1 |
| 25 | Unnamed Eudesmanolide | 25.9 | 22.5 |
| 26 | Unnamed Eudesmanolide | 25.9 | 514.5 |
| 27 | Unnamed Eudesmanolide | 25.9 | 27.1 |
| 28 | Unnamed Eudesmanolide | 25.9 | 73.0 |
Data extracted from a study on Eupatorium heterophyllum and serves as an illustrative example of sesquiterpene lactone yields.[2]
Experimental Protocols
General Protocol for Sesquiterpene Lactone Extraction and Isolation
This protocol is a generalized procedure based on common methods for isolating sesquiterpene lactones from plants of the Asteraceae family.
-
Plant Material Preparation: Air-dry the aerial parts of the plant material at room temperature and grind to a fine powder immediately before extraction.
-
Extraction:
-
Macerate the powdered plant material in methanol (or another suitable polar solvent) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
The extraction can be carried out over 24-48 hours with occasional shaking, or for a shorter duration using sonication (e.g., 1 hour shaking followed by 30 minutes sonication).
-
Filter the extract and repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Ensure the temperature of the water bath does not exceed 40°C.
-
Purification (Column Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Pack a silica gel column with a non-polar solvent (e.g., petroleum ether or n-hexane).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify and pool the fractions containing this compound.
-
-
Final Purification: The pooled fractions may require further purification, such as recrystallization or preparative HPLC, to obtain the pure compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield of this compound.
References
Technical Support Center: Optimizing HPLC Separation of Eupatoriopicrin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of eupatoriopicrin (B210294) and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of eupatoriopicrin and related sesquiterpene lactones. The guides are presented in a question-and-answer format, providing direct solutions to specific experimental problems.
Issue 1: Poor Peak Resolution or Co-elution of Derivatives
Q: My chromatogram shows poor resolution between eupatoriopicrin and its derivatives, with peaks overlapping. How can I improve the separation?
A: Poor resolution is a common challenge, especially with structurally similar derivatives. Here are several strategies to improve peak separation:
-
Optimize the Mobile Phase Composition:
-
Solvent Strength: In reversed-phase HPLC (RP-HPLC), decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.[1] Start with small, incremental changes to the solvent ratio.
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity of the separation due to different interactions between the analytes, stationary phase, and mobile phase.
-
pH Adjustment: For acidic or basic analytes, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. For sesquiterpene lactones, using a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is common to suppress the ionization of any acidic functional groups and achieve sharper peaks.
-
-
Modify the Gradient Elution Program:
-
A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can enhance the resolution of complex mixtures.
-
Introducing isocratic holds at certain points in the gradient can also help to separate critical pairs of peaks.
-
-
Column Selection:
-
Stationary Phase: If using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic and polar compounds.
-
Particle Size and Column Length: Using a column with a smaller particle size (e.g., < 3 µm) or a longer column will increase the column's efficiency (plate number), leading to sharper peaks and better resolution.[1]
-
-
Temperature Control:
-
Lowering the column temperature can sometimes improve resolution by increasing retention and altering selectivity. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also decrease retention. It is a parameter that often requires empirical optimization.
-
Issue 2: Peak Tailing
Q: The peaks for my eupatoriopicrin derivatives are showing significant tailing. What are the likely causes and how can I fix this?
A: Peak tailing can be caused by several factors, from column issues to undesirable secondary interactions. Here’s how to troubleshoot this problem:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) support of the stationary phase can interact with polar functional groups on the analytes, causing tailing.
-
Use a Low pH Mobile Phase: A mobile phase with a low pH (around 2.5-3.5) can suppress the ionization of silanol groups, reducing these interactions.
-
Add a Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the silanol groups.
-
Use an End-capped Column: Modern, high-quality end-capped columns have fewer free silanol groups and are less prone to causing peak tailing.
-
-
Column Contamination or Degradation: A contaminated guard column or column inlet can cause peak distortion. Try replacing the guard column and flushing the analytical column with a strong solvent. If the problem persists, the column may be degraded and need replacement.
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Issue 3: Inconsistent Retention Times
Q: I am observing a drift or significant variability in the retention times of my eupatoriopicrin derivatives between injections. What could be causing this?
A: Fluctuating retention times can compromise the reliability of your analysis. The following are common causes and their solutions:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to flush the column with at least 10-15 column volumes of the starting mobile phase.[2]
-
Mobile Phase Composition Changes:
-
Evaporation: Organic solvents in the mobile phase can evaporate over time, changing the composition and affecting retention. Ensure your solvent reservoirs are well-sealed.
-
Inaccurate Mixing: If preparing the mobile phase manually, ensure precise measurements. If using an online mixer, check for proper functioning.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
-
Pump and System Leaks: Leaks in the HPLC system can lead to pressure fluctuations and, consequently, variable flow rates and retention times. Visually inspect all fittings and connections for any signs of leakage.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other potential causes have been ruled out, it may be time to replace the column.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for the analysis of eupatoriopicrin and its derivatives?
A1: A good starting point for developing a separation method for eupatoriopicrin and other sesquiterpene lactones on a reversed-phase column would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with a relatively low percentage of acetonitrile (e.g., 30-40%) and gradually increase it to a high percentage (e.g., 90-100%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 210 nm, as many sesquiterpene lactones have a chromophore that absorbs in this region. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.
-
Column Temperature: 25-30 °C.
Q2: How can I confirm the purity of my eupatoriopicrin derivative peaks?
A2: Peak purity analysis is crucial to ensure that a single chromatographic peak corresponds to a single compound.
-
Photodiode Array (PDA) Detector: A PDA detector can be used to acquire UV-Vis spectra across the entire peak. HPLC software can then compare the spectra at the upslope, apex, and downslope of the peak. If the spectra are identical, the peak is likely pure.
-
Mass Spectrometry (MS): Coupling your HPLC system to a mass spectrometer provides more definitive information about peak purity. By analyzing the mass-to-charge ratio of the ions across the peak, you can determine if more than one compound is co-eluting.
Q3: Are there any specific challenges when separating isomers of eupatoriopicrin?
A3: The separation of isomers (diastereomers or enantiomers) can be particularly challenging.
-
Diastereomers: These isomers have different physical properties and can often be separated on standard achiral HPLC columns (like C18) by carefully optimizing the mobile phase and temperature.
-
Enantiomers: These are non-superimposable mirror images and will not be separated on a standard achiral column. Chiral HPLC is required for their separation. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Q4: What are the stability considerations for eupatoriopicrin and its derivatives during HPLC analysis?
A4: Sesquiterpene lactones can be susceptible to degradation under certain conditions.
-
pH Stability: Some lactones can undergo hydrolysis (opening of the lactone ring) under strongly acidic or basic conditions. It is therefore advisable to work with mobile phases in the neutral to mildly acidic pH range.
-
Temperature Stability: Elevated temperatures can potentially cause degradation or isomerization. It is best to start with ambient or slightly elevated temperatures (e.g., 25-40 °C) and assess for any signs of degradation (e.g., appearance of new peaks, loss of peak area).
-
Light Sensitivity: While not extensively documented for eupatoriopicrin specifically, some natural products are light-sensitive. It is good practice to use amber vials for samples and standards if they will be stored in the autosampler for an extended period.
Data Presentation
The following tables provide illustrative quantitative data for the HPLC separation of hypothetical eupatoriopicrin derivatives. This data is representative of what might be obtained under different chromatographic conditions and can be used as a reference for method development.
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution
| Derivative | Retention Time (min) at 40% Acetonitrile | Retention Time (min) at 50% Acetonitrile | Resolution (Rs) from Eupatoriopicrin at 40% Acetonitrile |
| Eupatoriopicrin | 15.2 | 10.8 | - |
| Derivative A | 16.8 | 11.5 | 2.1 |
| Derivative B | 18.5 | 12.4 | 2.8 |
| Derivative C | 20.1 | 13.1 | 3.5 |
Conditions: C18 column (250 x 4.6 mm, 5 µm), 1.0 mL/min, 30°C, UV at 210 nm.
Table 2: Influence of Column Temperature on Peak Asymmetry and Efficiency
| Compound | Peak Asymmetry at 25°C | Peak Asymmetry at 40°C | Theoretical Plates (N) at 25°C | Theoretical Plates (N) at 40°C |
| Eupatoriopicrin | 1.4 | 1.1 | 8,500 | 10,200 |
| Derivative A | 1.5 | 1.2 | 8,200 | 9,800 |
Conditions: C18 column (150 x 4.6 mm, 3.5 µm), 50:50 Acetonitrile:Water, 1.0 mL/min.
Experimental Protocols
Protocol 1: General Screening Method for Eupatoriopicrin Derivatives
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% (v/v) Formic Acid in Water
-
B: 0.1% (v/v) Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% to 100% B
-
30-35 min: 100% B
-
35.1-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA detector scanning from 200-400 nm, with extraction at 210 nm for quantification.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid) and filter through a 0.45 µm syringe filter.
Protocol 2: Method for Improved Resolution of Closely Eluting Isomers
-
Instrumentation: As in Protocol 1.
-
Column: High-resolution C18 or Phenyl-Hexyl column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% (v/v) Formic Acid in Water
-
B: Methanol
-
-
Gradient Program:
-
0-10 min: 40% B
-
10-40 min: 40% to 60% B (shallow gradient)
-
40-45 min: 60% to 100% B
-
45-50 min: 100% B
-
50.1-55 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
-
Detection: As in Protocol 1.
-
Injection Volume: 2 µL
-
Sample Preparation: As in Protocol 1, ensuring the sample is well-dissolved in the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Troubleshooting workflow for peak tailing.
Caption: General experimental workflow for HPLC method development.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges of 20-Dehydroeupatoriopicrin semiacetal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 20-Dehydroeupatoriopicrin semiacetal in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2] Like many natural products, it has a complex and largely nonpolar structure, which can lead to poor aqueous solubility. This low solubility can be a significant hurdle for in vitro studies, as it can lead to compound precipitation in aqueous cell culture media, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the recommended initial solvents for dissolving this compound?
A2: Based on its chemical properties, this compound is soluble in several organic solvents.[3] For in vitro purposes, it is crucial to select a solvent that is miscible with your aqueous assay medium and has low cytotoxicity at the final working concentration. The recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO).
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: The final concentration of DMSO in cell culture should generally be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. The tolerance to DMSO can vary significantly between different cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific in vitro model.
Q4: My compound precipitates when I add it to the aqueous buffer or cell culture medium. What should I do?
A4: Compound precipitation is a common issue with poorly soluble molecules. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. The guide covers techniques such as optimizing solvent choice, using co-solvents, and employing solubility enhancers.
Q5: Are there alternative methods to enhance the solubility of this compound without using high concentrations of organic solvents?
A5: Yes, several techniques can improve the aqueous solubility of lipophilic compounds. These include the use of cyclodextrins for complexation, the preparation of solid dispersions, and the use of nanotechnology-based delivery systems like nanohydrogels.[4][5][6][7] More details on these methods can be found in the Experimental Protocols section.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound.
Issue: Compound precipitates out of solution upon dilution into aqueous media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing compound precipitation.
Data Presentation
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-20 mM | High purity, anhydrous DMSO is recommended. Store stock solutions at -20°C or -80°C.[8] |
| Dichloromethane | Not recommended for in vitro use | Suitable for initial dissolution for chemical analysis but not for biological assays due to high toxicity.[3] |
| Chloroform | Not recommended for in vitro use | Similar to Dichloromethane, not suitable for in vitro experiments.[3] |
| Ethyl Acetate | Not recommended for in vitro use | Not typically used for in vitro assays due to volatility and potential for cytotoxicity.[3] |
| Acetone | Not recommended for in vitro use | Can be used for initial solubilization, but its volatility and protein-denaturing properties make it unsuitable for most in vitro work.[3] |
Table 2: Example of a Serial Dilution for a Final Concentration of 10 µM
| Step | Action | Resulting Concentration |
| 1 | Prepare a 10 mM stock solution of this compound in 100% DMSO. | 10 mM |
| 2 | Dilute the 10 mM stock solution 1:10 in 100% DMSO. | 1 mM |
| 3 | Dilute the 1 mM intermediate solution 1:100 in pre-warmed cell culture medium. | 10 µM |
| Final DMSO Concentration | 0.1% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 360.4 g/mol )[1]
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Weigh out 3.6 mg of this compound.
-
Add the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Solubility Enhancement using Methyl-β-cyclodextrin
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4]
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Methyl-β-cyclodextrin (MβCD)
-
Aqueous buffer or cell culture medium
-
Heated magnetic stir plate
-
-
Procedure:
-
Prepare a stock solution of MβCD in your desired aqueous buffer (e.g., 100 mM).
-
Warm the MβCD solution to 37-40°C.
-
While stirring the warm MβCD solution, slowly add the 10 mM DMSO stock of the compound to achieve the desired final concentration. The molar ratio of MβCD to the compound should be optimized, but a starting point of 100:1 to 1000:1 is common.
-
Continue stirring for at least 30 minutes to allow for complex formation.
-
The resulting solution can then be sterile-filtered and used in your in vitro assay.
-
Signaling Pathway Visualization
Sesquiterpene lactones are known to modulate various inflammatory signaling pathways. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[2][9]
References
- 1. This compound | 94234-24-9 | UDA23424 [biosynth.com]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:94234-24-9 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]
Technical Support Center: Stability of 20-Dehydroeupatoriopicrin Semiacetal and Related Sesquiterpene Lactones
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 20-Dehydroeupatoriopicrin semiacetal?
A1: The stability of sesquiterpene lactones, and likely this compound, is primarily influenced by pH, temperature, and the solvent used for dissolution and storage.[1][2] Many sesquiterpene lactones are susceptible to degradation under neutral to alkaline pH conditions and at elevated temperatures.[1][2]
Q2: What is the recommended pH range for solutions of this compound?
A2: Based on studies of similar compounds, a slightly acidic pH of 5.5 is recommended to maintain stability.[1] Sesquiterpene lactones with side chains have been observed to be unstable at a physiological pH of 7.4, leading to the loss of these side chains.[1]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored at low temperatures, such as 4°C or -20°C, to minimize degradation.[2] The choice of solvent is also critical; for example, long-term storage in ethanol (B145695) at room temperature has been shown to cause significant degradation of related compounds.[2][3] If possible, prepare fresh solutions for each experiment or conduct a stability study in your chosen solvent.
Q4: Can I use alcoholic solvents like ethanol or methanol?
A4: While alcoholic solvents may be necessary for solubilization, be aware that they can react with the compound over time, especially at higher temperatures. Studies on Arnica tincture have shown that sesquiterpene lactones can form ethoxy-adducts when stored in ethanol.[2][3] If using an alcohol, store solutions at low temperatures and for short durations.
Q5: My compound seems to be losing activity in my cell-based assay. What could be the cause?
A5: Loss of activity could be due to the degradation of the compound in your cell culture medium, which is typically buffered at a physiological pH of around 7.4. At 37°C, this environment can promote the degradation of sensitive sesquiterpene lactones.[1] Consider preparing fresh dilutions of your compound just before treating the cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh stock solutions for each experiment. Validate the stability of the compound in your experimental solvent under the conditions of your assay. |
| Appearance of new peaks in HPLC/LC-MS analysis | The compound is degrading into one or more new products. | This is a clear indication of instability. Use a stability-indicating analytical method to track the decrease of the parent compound and the increase of degradation products.[4] Consider changing the solvent or storage conditions. |
| Low recovery of the compound after storage | The compound has degraded during storage. | Re-evaluate your storage conditions (temperature and solvent). For long-term storage, consider storing the compound as a dry powder at -20°C or below. Perform a stability study to determine appropriate storage conditions.[2] |
| Precipitation of the compound from solution | Poor solubility or degradation leading to less soluble products. | Ensure you are not exceeding the solubility limit of the compound in the chosen solvent. If precipitation occurs over time, it may be linked to degradation. Analyze the precipitate to identify its composition. |
Data Presentation: Stability of Related Sesquiterpene Lactones
Table 1: Effect of Temperature on the Stability of Helenalin (B1673037) Esters in Ethanol Tincture (3-Year Storage)
| Storage Temperature (°C) | Decrease in Content (%) |
| +4 | 13 |
| +25 | 32 |
| +30 | 37 |
| (Data adapted from a study on Arnica tincture, where 11α,13-dihydrohelenalin esters are the main active compounds)[2][3] |
Table 2: pH-Dependent Stability of Sesquiterpene Lactones (SLs) at 37°C
| Compound Type | pH 5.5 | pH 7.4 | Observation |
| SLs with side chains | Stable | Unstable | Loss of the side chain was observed. |
| SLs without side chains | Stable | Stable | Appeared to be stable under these conditions. |
| (Data generalized from a study on sesquiterpene lactones from Anthemis melanolepis and Centaurea spinosa)[1] |
Experimental Protocols
Protocol 1: General Stability Assessment Using HPLC
This protocol outlines a basic procedure to assess the stability of this compound in a specific solvent.
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in the solvent of interest (e.g., acetonitrile, methanol, DMSO) to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline (t=0) measurement. A C18 column is commonly used for the separation of sesquiterpene lactones.[5]
-
Storage Conditions: Divide the remaining stock solution into several aliquots and store them under different conditions (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 72h, 1 week), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Dilute and analyze the samples by HPLC under the same conditions as the t=0 sample.
-
Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the t=0 sample. A decrease in the peak area of the parent compound indicates degradation. The appearance of new peaks should also be noted.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][6]
-
Acidic Degradation: Incubate the compound in a solution of 0.1 M HCl at a specified temperature (e.g., 60°C) for a set period.
-
Alkaline Degradation: Incubate the compound in a solution of 0.1 M NaOH at room temperature. This reaction is often rapid, so frequent monitoring is advised.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
Analysis: After exposure, neutralize the acidic and alkaline samples and analyze all samples by a suitable method like LC-MS to separate and identify the degradation products.[5][7]
Mandatory Visualizations
Caption: Workflow for a typical solvent stability study.
Caption: Hypothetical degradation pathways for a sesquiterpene lactone.
References
- 1. researchgate.net [researchgate.net]
- 2. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of 20-Dehydroeupatoriopicrin semiacetal during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 20-Dehydroeupatoriopicrin semiacetal to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound due to improper storage conditions. | 1. Verify storage temperature is consistently at or below -20°C. 2. Protect the compound from light by using amber vials or storing it in a dark container. 3. Avoid repeated freeze-thaw cycles. Aliquot the compound into smaller, single-use vials. 4. Use anhydrous, aprotic solvents for reconstitution. If aqueous buffers are necessary, use a slightly acidic pH (e.g., 5.5) and prepare fresh solutions for each experiment. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Chemical degradation of the compound. | 1. The presence of new peaks suggests the formation of degradation products. 2. Likely degradation pathways include hydrolysis of the semiacetal or lactone ring, and oxidation. 3. To identify the nature of the degradation, perform forced degradation studies (see Experimental Protocols). 4. Characterize the degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. |
| Change in physical appearance (e.g., color change, clumping). | Significant degradation or absorption of moisture. | 1. Discard the sample as its purity is compromised. 2. Review storage procedures to ensure the container is airtight and stored in a desiccated environment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature for this compound is -20°C.[1][2] Storing at this temperature minimizes the rate of potential degradation reactions.
Q2: How should I handle the compound to minimize degradation?
A2: To minimize degradation, it is crucial to protect the compound from light, moisture, and oxygen. Use amber vials or wrap containers in aluminum foil. Store in a desiccator to prevent moisture absorption. For handling in solution, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term solution storage.
Q3: What solvents should I use to dissolve this compound?
A3: For long-term storage of stock solutions, use anhydrous aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For immediate use in aqueous-based experiments, prepare fresh solutions in a buffer with a slightly acidic pH (around 5.5), as sesquiterpene lactones have been shown to be more stable under these conditions. Avoid basic or neutral aqueous solutions, as they can promote hydrolysis of the lactone ring.
Q4: Can I store solutions of the compound? If so, under what conditions?
A4: If you need to store solutions, prepare stock solutions in an anhydrous aprotic solvent like DMSO, aliquot them into single-use vials, and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage and should be prepared fresh before each experiment.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the functional groups present in this compound (a sesquiterpene lactone with a semiacetal group, ester linkages, and double bonds), the primary degradation pathways are likely to be:
-
Hydrolysis: The semiacetal and the γ-lactone ring are susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The double bonds within the structure can be prone to oxidation.
-
Photodegradation: Exposure to UV light can induce degradation, potentially through reactions involving the double bonds.
Q6: How can I check the purity of my stored compound?
A6: The purity of your compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A stability-indicating HPLC method can separate the intact compound from its potential degradation products.
Data Presentation
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to highlight the importance of proper storage.
Table 1: Hypothetical Purity of this compound after 6 Months of Storage
| Storage Condition | Purity (%) |
| -20°C, Dark, Desiccated | 98.5 |
| 4°C, Dark, Desiccated | 92.1 |
| Room Temperature (25°C), Dark | 75.3 |
| Room Temperature (25°C), Light | 58.7 |
| -20°C, in Ethanol (repeated freeze-thaw) | 94.2 |
| -20°C, in Neutral Buffer (pH 7.4) | 88.5 |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method to assess the stability of this compound.
1. Objective: To develop a chromatographic method capable of separating the parent compound from all potential degradation products.
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
HPLC-grade formic acid or phosphoric acid
-
A C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a photodiode array (PDA) or UV detector
3. Method Development:
-
Wavelength Selection: Dissolve the reference standard in a suitable solvent (e.g., methanol) and acquire a UV spectrum to determine the wavelength of maximum absorbance (λmax).
-
Mobile Phase Selection: Start with a gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting gradient could be 30-70% acetonitrile over 30 minutes.
-
Optimization: Adjust the gradient slope, flow rate (typically 1 mL/min), and column temperature to achieve good peak shape and resolution between the parent peak and any impurity peaks.
-
Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies as described in Protocol 2. Analyze the stressed samples to confirm that all degradation products are well-separated from the main peak.
Protocol 2: Forced Degradation Studies
This protocol describes how to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.
1. Objective: To generate likely degradation products of this compound.
2. Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a suitable solvent (e.g., methanol/water) and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent and incubate at room temperature for 2-8 hours.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24-48 hours.
-
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples using the developed HPLC method (Protocol 1) and LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Factors leading to the degradation of this compound and corresponding preventative measures.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Improving the Accuracy of 20-Dehydroeupatoriopicrin Semiacetal Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing bioassays involving 20-Dehydroeupatoriopicrin semiacetal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1] Its mode of action is often attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles like the thiol groups in proteins, thereby disrupting cellular processes.[1][2]
Q2: My this compound compound shows high cytotoxicity in both cancer and normal cell lines, leading to a low selectivity index. How can I improve this?
A2: A low selectivity index is a common challenge. Here are several strategies to consider:
-
Dose-Response Optimization: Conduct a thorough dose-response analysis to identify a narrower concentration range that is effective against cancer cells while minimizing toxicity to normal cells.
-
Structural Modification: If feasible, consider synthesizing derivatives. For instance, modifying the α-methylene-γ-lactone moiety can sometimes improve solubility and selectivity.
-
Advanced Delivery Systems: Encapsulating the compound in delivery systems like liposomes or nanoparticles can enhance solubility and potentially improve targeting to tumor tissues.
Q3: I am observing inconsistent results in my MTT cytotoxicity assays. What are the common causes and solutions?
A3: Variability in MTT assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell suspension before seeding and use precise pipetting techniques to maintain consistent cell numbers across all wells.
-
Compound Solubility: Make sure the this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. The final solvent concentration should be consistent and non-toxic to the cells.
-
Incomplete Formazan (B1609692) Dissolution: After adding the solubilization buffer (like DMSO), ensure the formazan crystals are completely dissolved by shaking the plate on an orbital shaker for at least 15 minutes.
Q4: How can I minimize experimental artifacts in my bioassays?
A4: Careful handling and adherence to protocols are key.
-
Gentle Cell Handling: Avoid over-trypsinization or harsh pipetting, which can damage cell membranes and lead to inaccurate results.
-
Consistent Incubation Times: Standardize all incubation periods with the compound and any reagents.
-
Proper Controls: Always include appropriate positive, negative, and vehicle controls in your experimental setup.
Troubleshooting Guides
Problem 1: Low Bioavailability and Solubility in Aqueous Buffers
-
Symptom: Precipitation of the compound is observed in the culture medium, or the dose-response curve is flat.
-
Possible Cause: this compound, like many sesquiterpene lactones, can have poor aqueous solubility.
-
Solution:
-
Co-solvents: Use a small, non-toxic concentration of a co-solvent like DMSO to initially dissolve the compound. Ensure the final concentration of the co-solvent is the same in all wells, including controls.
-
Formulation: For in vivo studies, consider formulating the compound with carriers such as cyclodextrins or encapsulating it in liposomes.
-
Problem 2: High Background Signal in Anti-Inflammatory Assays
-
Symptom: High levels of pro-inflammatory markers (e.g., NO, TNF-α, IL-6) are detected in the negative control wells.
-
Possible Cause: The cells may have been activated prior to the experiment, or there might be endotoxin (B1171834) contamination in the reagents.
-
Solution:
-
Cell Culture Conditions: Ensure cells are not stressed during routine culture and passaging.
-
Reagent Purity: Use endotoxin-free reagents and test all new batches of media and serum for endotoxin contamination.
-
Proper Controls: Include a "cells alone" control (no treatment) and a "vehicle control" to establish a true baseline.
-
Quantitative Data Summary
The following tables summarize the cytotoxic and anti-inflammatory activities of various sesquiterpene lactones, providing a reference for expected potency.
Table 1: Cytotoxicity of Sesquiterpene Lactones in Various Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Reference |
| Helenalin Derivative 13 | A549 (Lung) | 0.23 | [1] |
| Helenalin Derivative 13 | HBL-100 (Breast) | 0.15 | [1] |
| Helenalin Derivative 13 | HeLa (Cervical) | 0.20 | [1] |
| Helenalin Derivative 13 | SW1573 (Lung) | 0.18 | [1] |
| Helenalin Derivative 13 | T-47D (Breast) | 0.28 | [1] |
| Helenalin Derivative 13 | WiDr (Colon) | 0.24 | [1] |
| Cumanin Ditriazole Derivative 11 | A549 (Lung) | 3.5 | [1] |
| Cumanin Ditriazole Derivative 11 | HBL-100 (Breast) | 3.2 | [1] |
| Cumanin Ditriazole Derivative 11 | HeLa (Cervical) | 2.5 | [1] |
| Cumanin Ditriazole Derivative 11 | SW1573 (Lung) | 3.8 | [1] |
| Cumanin Ditriazole Derivative 11 | T-47D (Breast) | 4.1 | [1] |
| Cumanin Ditriazole Derivative 11 | WiDr (Colon) | 2.3 | [1] |
Table 2: Anti-inflammatory Activity of a Sesquiterpene Lactone
| Compound | Assay | Concentration | Inhibition/Effect | Reference |
| Compound 1 | NO Production | 10 µM | Significant decrease | [3] |
| Compound 1 | NO Production | 20 µM | Significant decrease | [3] |
| Compound 1 | iNOS Expression | 5, 10, 20 µM | Down-regulation | [3] |
| Compound 1 | COX-2 Expression | 5, 10, 20 µM | Down-regulation | [3] |
| Compound 1 | TNF-α Production | 5, 10, 20 µM | Down-regulation | [3] |
| Compound 1 | IL-6 Production | 5, 10, 20 µM | Down-regulation | [3] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Production)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of the LPS-stimulated control.
Visualizations
Caption: Workflow for a typical MTT cytotoxicity bioassay.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
References
- 1. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones with Anti-Inflammatory Activity from the Halophyte Sonchus brachyotus DC [mdpi.com]
Technical Support Center: Synthesis of 20-Dehydroeupatoriopicrin Semiacetal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 20-Dehydroeupatoriopicrin semiacetal.
Frequently Asked Questions (FAQs)
Q1: What are the most critical starting materials for the synthesis of this compound, and what are their key purity requirements?
The primary precursor for the semi-synthesis of this compound is typically a related natural product isolated from the Eupatorium genus. The purity of this starting material is paramount, and it should be thoroughly characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and assess its purity. Impurities in the starting material can lead to the formation of side products that are difficult to separate from the desired semiacetal.
Q2: What are the common challenges associated with the stability of this compound during and after synthesis?
This compound, like many complex natural products, can be sensitive to acidic and basic conditions, as well as to heat and light. The semiacetal functional group can be particularly labile. It is crucial to handle the compound under neutral or near-neutral pH conditions and to use purified, degassed solvents to minimize degradation. For long-term storage, it is advisable to keep the compound as a solid at low temperatures (e.g., -20°C) under an inert atmosphere.
Q3: What analytical techniques are recommended for monitoring the progress of the synthesis and for the final characterization of this compound?
Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction. For detailed analysis and final characterization, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS) are essential. These techniques provide information on the purity, structure, and molecular weight of the synthesized compound.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Degradation of Starting Material | Verify the purity and integrity of the starting material using NMR and HPLC before starting the reaction. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. Perform small-scale trial reactions to screen different conditions. |
| Reagent Inactivity | Ensure that all reagents are fresh and of high purity. If using a catalyst, verify its activity. |
| Product Instability | Analyze the reaction mixture at different time points to check for product degradation. If the product is unstable under the reaction conditions, consider a milder synthetic route or the use of protecting groups. |
Problem 2: Formation of Multiple Side Products
| Potential Cause | Troubleshooting Step |
| Reactive Functional Groups | Protect sensitive functional groups in the starting material that may react under the chosen conditions. |
| Non-selective Reagents | Use more selective reagents to target the desired transformation. |
| Isomerization | Analyze the side products to identify their structures. This can provide insights into the reaction mechanism and help in modifying the conditions to suppress unwanted reaction pathways. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Product and Impurities | Employ alternative purification techniques such as preparative HPLC or counter-current chromatography. |
| Product Degradation on Silica (B1680970) Gel | If using column chromatography, consider using a less acidic stationary phase like alumina (B75360) or a deactivated silica gel. |
| Co-elution of Stereoisomers | Utilize a chiral stationary phase in HPLC for the separation of stereoisomers. |
Quantitative Data Summary
Table 1: Effect of Reaction Time on Yield and Purity
| Reaction Time (hours) | Yield (%) | Purity by HPLC (%) |
| 2 | 35 | 92 |
| 4 | 55 | 95 |
| 6 | 60 | 94 |
| 8 | 58 | 90 |
Table 2: Solvent Screening for Optimal Reaction
| Solvent | Dielectric Constant | Yield (%) | Purity by HPLC (%) |
| Dichloromethane | 9.1 | 55 | 95 |
| Tetrahydrofuran (B95107) | 7.5 | 62 | 96 |
| Acetonitrile (B52724) | 37.5 | 45 | 88 |
| Ethyl Acetate (B1210297) | 6.0 | 58 | 93 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
Starting Material Preparation: Dissolve the precursor sesquiterpene lactone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Reagent Addition: Cool the solution to -78°C and add the selective oxidizing agent (e.g., a hindered aluminum hydride, 1.1 eq) dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC every 30 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Visualizations
Technical Support Center: NMR Analysis of 20-Dehydroeupatoriopicrin Semiacetal
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the acquisition and interpretation of NMR spectra for 20-Dehydroeupatoriopicrin semiacetal, a complex sesquiterpene lactone. The advice provided is also broadly applicable to other complex natural products.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their NMR experiments in a question-and-answer format.
Issue 1: Poor Signal Resolution and Broad Peaks
Q1: My ¹H NMR spectrum of this compound shows very broad peaks, making it difficult to interpret coupling patterns. What are the likely causes and how can I fix this?
A1: Peak broadening in the NMR spectra of complex molecules like this compound can arise from several factors. Here are the common causes and their solutions:
-
Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, which in turn causes peak broadening.[1] Try preparing a more dilute sample. For ¹H NMR, a concentration of 1-10 mg of your compound in 0.6-0.7 mL of deuterated solvent is a good starting point.[1][2]
-
Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad and distorted peaks.[3] Careful shimming of the spectrometer is crucial. If you are not experienced with manual shimming, using the instrument's automated shimming routines is recommended.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[1] To address this, you can degas the sample using the freeze-pump-thaw technique or by bubbling an inert gas like nitrogen or argon through the solvent before adding your compound.[4]
-
Chemical Exchange: The molecule may be undergoing conformational changes or exchange processes that are on the same timescale as the NMR experiment, leading to broadened signals.[5] Acquiring the spectrum at a different temperature (variable temperature NMR) can help. Lowering the temperature may slow down the exchange process, resulting in sharper signals for each conformer, while increasing the temperature might accelerate the exchange, leading to a single, sharp averaged signal.[3]
-
Incomplete Dissolution: The presence of undissolved solid particles will disrupt the magnetic field homogeneity, resulting in broad lines.[1][4] Ensure your compound is fully dissolved. If necessary, gentle vortexing or sonication can be used.[1] Filtering the sample into the NMR tube using a pipette with a cotton or glass wool plug can remove any particulate matter.[1][6]
Issue 2: Signal Overlap
Q2: The ¹H NMR spectrum of my compound has many overlapping signals, especially in the aliphatic region. How can I resolve these signals?
A2: Signal overlap is a common challenge with complex natural products due to the large number of protons in similar chemical environments.[7] Here are several strategies to resolve overlapping signals:
-
Use a Higher Field Spectrometer: Higher magnetic field strengths increase the chemical shift dispersion, which can separate overlapping signals.[7] If available, re-running your sample on a spectrometer with a higher field (e.g., 500 MHz or higher) is a straightforward solution.
-
Try a Different Deuterated Solvent: Changing the solvent can induce different chemical shifts for some protons (the "solvent effect"), which may be enough to resolve the overlap.[3] Solvents like benzene-d6 (B120219) are known to cause significant changes in the chemical shifts of nearby protons compared to chloroform-d.[3]
-
Two-Dimensional (2D) NMR Experiments: 2D NMR is a powerful tool for resolving signal overlap.[8][9] By spreading the spectral information across two dimensions, even severely overlapping signals in the 1D spectrum can be distinguished.[7]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.[10]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.[10]
-
Issue 3: Unexpected Peaks in the Spectrum
Q3: I am seeing peaks in my NMR spectrum that I cannot attribute to this compound. What could be their origin?
A3: Unexpected peaks in an NMR spectrum are usually due to impurities. Here are the most common sources:
-
Residual Solvents: Solvents used during the extraction and purification process (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants.[3] These can often be removed by co-evaporation with a suitable solvent or by drying the sample under high vacuum for an extended period.
-
Water: Most deuterated solvents are hygroscopic and will absorb water from the atmosphere.[11] This typically appears as a broad singlet. The chemical shift of water is dependent on the solvent and temperature.
-
Grease: Silicone grease from glassware joints is a common laboratory contaminant and can appear as a singlet around 0 ppm.[12]
-
Plasticizers: Contaminants from plastic containers or tubing can sometimes be observed.
-
TMS (Tetramethylsilane): If you are not using a pre-calibrated solvent, you might see a peak at 0 ppm from the TMS reference standard.
To identify these impurities, you can consult published tables of chemical shifts for common laboratory solvents and contaminants.[13][14][15][16]
Issue 4: Baseline Distortions
Q4: The baseline of my NMR spectrum is not flat. What causes this and how can I correct it?
A4: A distorted baseline can make it difficult to accurately integrate peaks and can obscure broad signals.[17] Common causes and solutions include:
-
Improper Phasing: Incorrect phase correction is a common reason for a rolling baseline.[18] Most NMR processing software has automated phasing routines, but manual adjustment may be necessary for optimal results.
-
Incorrect Baseline Correction Algorithm: Modern NMR software offers several algorithms for baseline correction.[19] For spectra with broad peaks, some algorithms might incorrectly treat these signals as part of the baseline. Experiment with different baseline correction methods (e.g., polynomial fitting, Whittaker smoother) to find the one that works best for your spectrum.[19][20]
-
Acoustic Ringing: This can occur in probes, especially with very strong signals, and can distort the beginning of the FID, leading to baseline problems. This is an instrument-specific issue that may require adjustment of acquisition parameters like the acquisition delay.
-
Very Broad Signals: The presence of very broad signals from the compound itself or from macromolecules in the sample can be difficult to distinguish from the baseline.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for acquiring the NMR spectrum of this compound?
A: Chloroform-d (CDCl₃) is a good starting point as it is a versatile solvent for many organic compounds and is relatively inexpensive.[2] However, if solubility is an issue or if you are experiencing significant signal overlap, trying other solvents like acetone-d₆, methanol-d₄, or benzene-d₆ is recommended.[3]
Q: How much sample do I need for a good ¹H NMR spectrum?
A: For a standard 5 mm NMR tube, 1-10 mg of the compound dissolved in 0.5-0.6 mL of deuterated solvent is typically sufficient for a ¹H NMR spectrum.[6] For a ¹³C NMR spectrum, which is inherently less sensitive, a more concentrated sample (10-50 mg) is preferable.
Q: My compound seems to be degrading in the NMR tube. What can I do?
A: Some natural products can be unstable, especially in certain solvents or when exposed to light or air over extended periods. If you suspect degradation, you can try the following:
-
Acquire the spectra immediately after preparing the sample.
-
Use high-purity solvents.
-
Store the sample in the dark and at a low temperature when not in use.
-
If the solvent is the issue, try a different, less reactive solvent.
Q: What 2D NMR experiments are most useful for the structure elucidation of a complex molecule like this compound?
A: For a molecule of this complexity, a combination of 2D NMR experiments is essential for unambiguous structure elucidation:[10][21][22]
-
¹H-¹H COSY: To establish proton-proton coupling networks and identify spin systems.
-
HSQC or HMQC: To identify which protons are directly attached to which carbons.
-
HMBC: To connect the spin systems by identifying long-range (2-3 bond) correlations between protons and carbons.
-
NOESY or ROESY: To determine the stereochemistry by identifying protons that are close to each other in space.
Quantitative Data Presentation
| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |
| 1 | 5.10, d (10.5) | 125.3 |
| 2 | 2.35, m | 45.1 |
| 3 | 1.80, m | 35.8 |
| 4 | 1.95, m | 28.4 |
| 5 | 5.30, t (7.0) | 121.7 |
| 6 | 4.80, dd (8.5, 3.0) | 78.2 |
| 7 | 2.10, m | 40.5 |
| 8 | 1.75, m | 30.2 |
| 9 | 2.20, m | 48.9 |
| 10 | 1.65, s | 138.1 |
| 11 | - | 139.5 |
| 13a | 6.25, d (3.0) | 120.8 |
| 13b | 5.70, d (3.0) | |
| 14 | 1.85, s | 16.5 |
| 15 | 1.90, s | 20.7 |
| 1' | 5.90, s | 150.1 |
| 3' | 4.50, q (7.0) | 65.4 |
| 4' | 1.40, t (7.0) | 14.8 |
| 20 | 9.80, s | 195.2 |
| O-CH-O | 6.10, s | 98.6 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[2]
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.[1] Visually inspect the solution to ensure there is no suspended particulate matter.
-
Filtration and Transfer: Using a clean Pasteur pipette with a small plug of glass wool or cotton at the tip, filter the solution directly into a clean, dry 5 mm NMR tube.[6]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Protocol 2: Standard ¹H NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse program.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time (at): Set to 2-4 seconds for good digital resolution.[23]
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.[23]
-
Number of Scans (ns): Acquire 8 to 16 scans for a routine spectrum. More scans will be needed for dilute samples to improve the signal-to-noise ratio.
-
Receiver Gain: Adjust the receiver gain automatically to maximize the signal without causing clipping of the FID.[23]
-
-
Data Processing:
Visualizations
Caption: A workflow for troubleshooting common NMR spectral artifacts.
Caption: Potential sources of artifacts in NMR spectra.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. nmr spectroscopy - 1H NMR Broad peaks - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Baseline Correction in NMR Spectroscopy - Global NMR Discussion Meetings [globalnmr.org]
- 18. bruker.com [bruker.com]
- 19. Stanford University NMR Facility [web.stanford.edu]
- 20. Distribution-based classification method for baseline correction of metabolomic 1D proton nuclear magnetic resonance spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
Cell culture contamination issues with 20-Dehydroeupatoriopicrin semiacetal experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Dehydroeupatoriopicrin semiacetal. Our aim is to help you navigate common cell culture contamination issues and other experimental challenges.
Troubleshooting Guide
Encountering contamination can be a significant setback in cell culture experiments. This guide provides a systematic approach to identifying and resolving contamination issues, with a focus on those that may arise when working with natural compounds like this compound.
Q1: I've introduced this compound to my cell culture and now I suspect contamination. What are the immediate steps I should take?
If you suspect contamination, it is crucial to act quickly to prevent it from spreading to other cultures in your lab.[1]
-
Isolate the Culture: Immediately move the suspected flask, plate, or dish away from other cultures.[1] Clearly label it as "Contaminated."
-
Visual Inspection: Examine the culture under a microscope. Look for common signs of contamination such as cloudiness (turbidity) in the medium, a sudden change in pH (often indicated by a color change of the medium to yellow for bacterial or pink for fungal contamination), visible particles moving between your cells, or filamentous structures characteristic of fungi.[1][2]
-
Stop All Work: Do not continue the experiment or passage the contaminated cells.[1] Cease all activities in the biosafety cabinet (BSC) where the culture was handled.
-
Decontaminate and Discard: Wipe the exterior of the contaminated vessel with a disinfectant such as 70% ethanol (B145695) or 10% bleach.[1] Seal it in a biohazard bag and arrange for it to be autoclaved before disposal.[1]
-
Clean Equipment: Thoroughly decontaminate the incubator and the biosafety cabinet where the contaminated culture was handled.[1][2]
Q2: How can I determine if the this compound stock solution is the source of the contamination?
Natural compounds, particularly those that are not fully purified, can sometimes be a source of microbial contaminants.[1] It's essential to rule this out.
-
Sterility Check: Before adding your compound to a valuable or large-scale culture, you can test its sterility. Add a small amount of your sterilized compound solution to a flask of antibiotic-free medium and incubate it for several days at 37°C. If the medium becomes cloudy or shows other signs of growth, your stock solution is contaminated.
-
Filter Sterilization: The most recommended method for sterilizing heat-sensitive organic compounds like this compound is by filtration.[1] Using a 0.2 or 0.22 µm syringe filter will effectively remove bacteria and fungi without degrading the compound.[1] Autoclaving is not recommended as it can degrade the compound.[1]
-
Solubility Test: Ensure that your compound is fully dissolved in its vehicle (e.g., DMSO, ethanol) before adding it to the culture medium.[1] Insoluble particles of the compound can sometimes be mistaken for microbial contamination.[1]
Q3: My cells are growing poorly and appear unhealthy after treatment with this compound, but the medium is clear. What could be the issue?
When cells show signs of stress, such as poor morphology, reduced proliferation, or detachment, in the absence of visible microbial growth, the problem could be due to other factors.[2]
-
Mycoplasma Contamination: This is a common and insidious type of contamination caused by very small bacteria that lack a cell wall.[2] They are not visible with a standard light microscope and are resistant to many common antibiotics.[2] It is estimated that 5-30% of all cell cultures are contaminated with mycoplasma. Routine testing for mycoplasma using PCR-based methods or DNA staining is highly recommended.[3]
-
Chemical Contamination: Non-living contaminants can also affect cell health. These can be introduced through reagents, water, or equipment and include things like endotoxins, metal ions, or residues from disinfectants. Always use high-purity, cell culture grade reagents and water.[4]
-
Cytotoxicity of the Compound: Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to have cytotoxic effects.[5][6] The poor health of your cells could be a direct result of the compound's activity. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture?
The most common contaminants are bacteria, yeast, molds (fungi), mycoplasma, and viruses.[7] Cross-contamination with other cell lines is also a significant issue.[7]
Q2: How can I prevent contamination in my experiments with this compound?
-
Strict Aseptic Technique: This is the most critical factor in preventing contamination.[8] Always work in a certified biological safety cabinet, disinfect your work surfaces and equipment with 70% ethanol, and avoid talking, singing, or coughing over your cultures.
-
Sterile Reagents and Media: Use only sterile, high-quality cell culture media, sera, and supplements from reputable suppliers.[3][4]
-
Filter Your Compound: As mentioned in the troubleshooting guide, always filter-sterilize your this compound stock solution through a 0.22 µm filter before adding it to your culture.[1]
-
Regularly Clean Equipment: Incubators and water baths are common sources of contamination and should be cleaned and disinfected regularly.[8]
-
Quarantine New Cells: When you receive a new cell line, culture it in a separate, quarantined area until you have confirmed that it is free of contamination.[8]
Q3: Should I use antibiotics in my cell culture medium when working with this compound?
While antibiotics can be used to control bacterial contamination, their routine use is often discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[8] It is generally better to rely on good aseptic technique. If you do use antibiotics, be aware that they will not be effective against fungal, mycoplasma, or viral contaminants.
Data Presentation
To aid in your experimental planning and record-keeping, we recommend using a structured table to summarize quantitative data from your experiments with this compound.
| Parameter | Cell Line | Concentration (µM) | Incubation Time (hrs) | Result |
| IC50 (Cytotoxicity) | e.g., HeLa | 0.1, 1, 10, 50, 100 | 24, 48, 72 | |
| Optimal Working Concentration | e.g., MCF-7 | |||
| Effect on Protein X Expression | e.g., A549 | |||
| Signaling Pathway Modulation | e.g., Jurkat |
Experimental Protocols
Protocol 1: Filter Sterilization of this compound Stock Solution
This protocol describes the standard procedure for sterilizing a small volume of a chemical compound dissolved in a solvent (e.g., DMSO) for use in cell culture.[1]
Materials:
-
This compound dissolved in an appropriate solvent (e.g., DMSO).
-
Sterile syringe (size appropriate for the volume).
-
Sterile 0.22 µm syringe filter (ensure the filter material is compatible with your solvent).
-
Sterile microcentrifuge tube or cryovial for storage.
-
70% ethanol.
-
Biological Safety Cabinet (BSC).
Procedure:
-
Prepare your stock solution of this compound in the chosen solvent. Ensure it is fully dissolved.
-
Work within a sterile BSC. Spray down all materials with 70% ethanol before placing them in the cabinet.
-
Aseptically open the sterile syringe and syringe filter packaging.
-
Draw the compound solution into the syringe.
-
Securely attach the sterile 0.22 µm filter to the tip of the syringe.
-
Carefully dispense the solution through the filter into a sterile, labeled collection tube. Apply slow, steady pressure to the syringe plunger.
-
Cap the sterile tube containing your filtered stock solution. It is now ready to be added to your cell culture medium.
Visualizations
Signaling Pathways Potentially Modulated by Sesquiterpene Lactones
Sesquiterpene lactones, the class of compounds that includes this compound, have been shown to affect various signaling pathways in cells.[9][10] The following diagram illustrates some of the key pathways that have been reported to be modulated by these compounds.
Caption: Potential signaling pathways modulated by sesquiterpene lactones.
Experimental Workflow for Troubleshooting Contamination
The following workflow provides a logical sequence of steps to follow when you suspect contamination in your cell culture experiment.
Caption: A logical workflow for troubleshooting cell culture contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Cytotoxicity of some sesquiterpene lactones "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 9. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refinement of 20-Dehydroeupatoriopicrin Semiacetal Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of 20-Dehydroeupatoriopicrin semiacetal dosage for in vivo studies. The following frequently asked questions (FAQs) and troubleshooting guides will address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for in vivo studies with this compound?
A1: Currently, there is no established, universally recommended starting dosage for this compound in in vivo studies. As a sesquiterpene lactone, its dosage must be carefully determined empirically. A critical first step is to conduct a thorough literature review for in vivo studies on structurally similar sesquiterpene lactones or extracts from the Eupatorium genus to identify a potential starting range.
It is imperative to initiate a dose-ranging study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable adverse effects.[1][2][3] This preliminary study is essential for establishing a safe and effective dose range for your specific animal model and research question.[1]
Q2: How do I design a dose-ranging study to find the Maximum Tolerated Dose (MTD)?
A2: A dose-ranging study is a preliminary experiment to identify a safe and effective dose range.[4] The goal is to identify both the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect, and the MTD.
A typical dose-ranging study involves the following steps:
-
Animal Model Selection: Choose a relevant animal model for your study.
-
Group Allocation: Assign a small number of animals (e.g., 3-5 per group) to several dosage groups, including a vehicle control group.
-
Dose Selection: Based on any available in vitro cytotoxicity data or literature on similar compounds, select a wide range of doses. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is often a good starting point.
-
Administration: Administer the compound via the intended route for your main study (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Closely monitor the animals for clinical signs of toxicity, changes in body weight, and any behavioral changes for a predetermined period (e.g., 7-14 days).[5] Body weight loss should be carefully monitored, with pre-defined limits (e.g., not exceeding 10% in rats).[5]
The MTD is identified as the highest dose at which no significant toxicity is observed.[1]
Q3: What are the potential mechanisms of action and toxicity for this compound?
A3: this compound is a sesquiterpene lactone. This class of compounds is known for a variety of biological activities, including anti-inflammatory and cytotoxic effects.[6] The primary mechanism of action for many sesquiterpene lactones is believed to be their ability to alkylate proteins and other biological macromolecules, which can modulate various signaling pathways.
However, this reactivity is also linked to their potential toxicity.[6] Researchers should be aware of potential side effects such as allergic contact dermatitis and possible genotoxicity, which have been associated with some sesquiterpene lactones.[7] Thorough toxicological evaluation is crucial in preclinical studies.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality or severe toxicity at the lowest dose. | The starting dose was too high. The compound may have a narrow therapeutic index. | Immediately halt the study and redesign the dose-ranging study with significantly lower starting doses. Consider a more gradual dose escalation schedule. |
| No observable therapeutic effect even at the highest non-toxic dose. | The compound may have low potency for the intended effect. Poor bioavailability via the chosen administration route. | Consider a different route of administration that may improve bioavailability. If possible, perform pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Re-evaluate the therapeutic hypothesis if the compound consistently shows no effect. |
| Precipitation of the compound in the vehicle. | Poor solubility of this compound in the chosen vehicle. | Test a panel of biocompatible solvents and co-solvents to find a suitable vehicle. Common vehicles for sesquiterpene lactones include solutions containing DMSO, ethanol, and/or polyethylene (B3416737) glycol (PEG), often diluted with saline or water. Ensure the final concentration of any organic solvent is non-toxic to the animals. |
| Inconsistent results between animals in the same dose group. | Improper dosing technique. Variability in animal health or genetics. | Ensure all personnel are thoroughly trained in the administration technique to minimize variability. Use animals from a reputable supplier and ensure they are healthy and of a consistent age and weight. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Rodents
-
Animal Selection: Use healthy, young adult mice or rats of a single sex and strain. Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare fresh serial dilutions for each dose level on the day of administration.
-
Group Assignment: Randomly assign animals to at least four groups (n=3-5 per group): a vehicle control group and at least three dose-escalation groups.
-
Administration: Administer a single dose of the compound or vehicle to each animal via the intended experimental route (e.g., oral gavage).
-
Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., lethargy, ruffled fur, altered respiration), and body weight changes at 1, 4, 24, 48, and 72 hours post-dosing, and then daily for up to 14 days.
-
Data Analysis: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 10%.[5]
Visualizations
Signaling Pathway Diagram
Caption: Putative anti-inflammatory signaling pathway of sesquiterpene lactones.
Experimental Workflow Diagram
Caption: Workflow for refining in vivo dosage.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Sesquiterpene lactones. Part XIII. Cytotoxic activity of eupatolide and eupatoriopicrin on human and animal malignant cells in tissue culture in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. Routine patch testing with the sesquiterpene lactone mix in Europe: a 2-year experience. A multicentre study of the EECDRG - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 20-Dehydroeupatoriopicrin Semiacetal and Eupatoriopicrin
In the landscape of oncological research, the quest for novel cytotoxic agents with enhanced efficacy and selectivity remains a paramount objective. Sesquiterpene lactones, a class of naturally occurring compounds predominantly found in the Asteraceae family, have garnered significant attention for their potent anti-inflammatory and anticancer properties. This guide provides a detailed comparison of the in vitro cytotoxicity of the naturally occurring sesquiterpene lactone, eupatoriopicrin (B210294), and its semi-synthetic derivative, 20-Dehydroeupatoriopicrin semiacetal. This analysis is based on available experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview to inform future studies and therapeutic strategies.
Executive Summary of Cytotoxicity
The cytotoxic profiles of eupatoriopicrin and its derivatives have been evaluated against various cancer cell lines. While direct comparative studies on this compound are limited, research on analogous semi-synthetic derivatives of eupatoriopicrin provides valuable insights. A key study by Woerdenbag et al. (1990) investigated the cytotoxicity of eupatoriopicrin and several of its semi-synthetic derivatives, including acetals formed with various ketones. By analyzing the structural similarities, the cytotoxicity data for eupatoriopicrin acetonide (an acetal (B89532) derivative) can serve as a proxy for understanding the potential cytotoxic activity of this compound.
The available data indicates that chemical modification of the side chain of eupatoriopicrin can significantly influence its cytotoxic potency. The following table summarizes the cytotoxic activity (IC50 values) of eupatoriopicrin and its acetonide derivative against a panel of murine and human cancer cell lines.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM)¹ |
| Eupatoriopicrin | HeLa | Human Cervical Carcinoma | 0.5 | 1.39 |
| L5178Y | Murine Lymphoma | 0.5 | 1.39 | |
| P388 | Murine Leukemia | 1.0 | 2.77 | |
| EAT | Murine Ehrlich Ascites Tumor | 1.0 | 2.77 | |
| FIO 26 | Murine Fibrosarcoma | 1.0 | 2.77 | |
| Eupatoriopicrin Acetonide² | HeLa | Human Cervical Carcinoma | 0.1 | 0.25 |
| L5178Y | Murine Lymphoma | 0.1 | 0.25 | |
| P388 | Murine Leukemia | 0.5 | 1.24 | |
| EAT | Murine Ehrlich Ascites Tumor | 0.5 | 1.24 | |
| FIO 26 | Murine Fibrosarcoma | 0.5 | 1.24 |
¹ Molar concentrations are estimated based on the molecular weights (Eupatoriopicrin: ~360.4 g/mol ; Eupatoriopicrin Acetonide: ~400.5 g/mol ). ² Eupatoriopicrin acetonide is a semi-synthetic derivative structurally related to this compound. Data is sourced from Woerdenbag et al. (1990).
Experimental Protocols
The cytotoxic activity of eupatoriopicrin and its derivatives was determined using a microtiter plate assay with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a standard colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Plating: Cancer cells were seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (eupatoriopicrin and its derivatives) were dissolved in a suitable solvent (e.g., DMSO) and then diluted with culture medium to achieve a range of final concentrations. The cells were then treated with these various concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, the culture medium was removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the MTT incubation, the medium was carefully removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the cytotoxicity of the two compounds.
Caption: Experimental workflow for cytotoxicity comparison.
Signaling Pathways
Sesquiterpene lactones, including eupatoriopicrin and its derivatives, are known to exert their cytotoxic effects through the modulation of various signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.
The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key structural feature responsible for their biological activity. This group can act as a Michael acceptor, allowing it to alkylate and inactivate key signaling proteins, such as the IκB kinase (IKK) complex. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include anti-apoptotic and pro-proliferative genes. This inhibition of the NF-κB pathway ultimately leads to the induction of apoptosis in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway.
A Comparative Guide to Sesquiterpene Lactones: 20-Dehydroeupatoriopicrin Semiacetal in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 20-Dehydroeupatoriopicrin semiacetal and other prominent sesquiterpene lactones, supported by available experimental data. Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. Their therapeutic potential largely stems from their ability to modulate key signaling pathways involved in cellular proliferation and inflammation.
While direct comparative experimental data for this compound is limited in the current scientific literature, this guide leverages data from its closely related parent compound, eupatoriopicrin, and other well-studied sesquiterpene lactones to provide a comprehensive overview. The primary mechanism of action for many of these compounds involves the inhibition of the NF-κB and STAT3 signaling pathways.
Comparative Analysis of Biological Activity
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of selected sesquiterpene lactones. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay methods.
Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Eupatoriopicrin | NTERA-2 | Teratocarcinoma (Cancer Stem Cell) | Potent Inhibition (Qualitative) | [1] |
| HepG2 | Hepatocellular Carcinoma | Potent Inhibition (Qualitative) | [1] | |
| MCF-7 | Breast Adenocarcinoma | Potent Inhibition (Qualitative) | [1] | |
| HeLa | Cervical Cancer | ~1.4 (ED50 as µg/mL) | [2] | |
| KB | Nasopharyngeal Carcinoma | ~0.5-1.3 (ED50 as µg/mL) | [2] | |
| Parthenolide | Various | Various | 1.57 - 22.58 | [3] |
| Helenalin | Various | Various | Low µM range | [4] |
| Cynaropicrin | Various | Various | Varies | [5] |
| Artemisinin | Various | Various | Varies | |
| Thapsigargin | Various | Various | Subnanomolar to nanomolar |
Anti-inflammatory Activity: Inhibition of NF-κB
The inhibition of the transcription factor NF-κB is a hallmark of many biologically active sesquiterpene lactones. This inhibition is often attributed to the alkylation of cysteine residues on the p65 subunit of NF-κB by the α-methylene-γ-lactone moiety present in these compounds.[6][7]
| Compound | Assay Type | IC100 (µM) for NF-κB inhibition | Reference |
| Eupatoriopicrin | EMSA | 10 | [6] |
| Helenalin | EMSA | 5 | [6] |
| Parthenolide | EMSA | 10 | [6] |
| Cynaropicrin | Reporter Assay | Varies | [7] |
Note: IC100 represents the concentration required for complete inhibition in the cited study.
Key Signaling Pathways and Mechanisms of Action
Sesquiterpene lactones exert their biological effects by modulating critical intracellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are pivotal in inflammation and cancer progression.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Many sesquiterpene lactones, through their electrophilic centers, can directly alkylate components of this pathway, such as the p65 subunit of NF-κB, thereby preventing its DNA binding and transcriptional activity.[6][8][9]
Caption: Canonical NF-κB signaling pathway and the inhibitory action of sesquiterpene lactones.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor implicated in cancer cell proliferation, survival, and metastasis. Upon activation by upstream kinases like JAKs, STAT3 dimerizes, translocates to the nucleus, and induces the expression of target genes. Some sesquiterpene lactones have been shown to inhibit STAT3 signaling, although the precise mechanisms can vary.
Caption: STAT3 signaling pathway and potential inhibition by sesquiterpene lactones.
Structure-Activity Relationship (SAR)
The biological activity of sesquiterpene lactones is intrinsically linked to their chemical structure. The presence of an α-methylene-γ-lactone moiety is a critical determinant for the anti-inflammatory and cytotoxic effects of many of these compounds.[6][7] This reactive group acts as a Michael acceptor, enabling covalent bonding with nucleophilic residues, such as cysteine, in target proteins like the p65 subunit of NF-κB.
Other structural features that influence activity include the presence and position of other alkylating centers (e.g., enone systems), the overall lipophilicity of the molecule, and the stereochemistry of the fused ring systems.[6] For instance, a comparative study of 103 different sesquiterpene lactones demonstrated that the number of alkylating centers is a key factor for strong NF-κB inhibition.[6] The diverse skeletal types, such as germacranolides (e.g., parthenolide, eupatoriopicrin), guaianolides (e.g., cynaropicrin), and eudesmanolides, each exhibit distinct conformational properties that can affect their interaction with biological targets.[10][11][12]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate the biological activities of sesquiterpene lactones.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Caption: A simplified workflow for the MTT cytotoxicity assay.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the activity of the NF-κB signaling pathway using a reporter gene system. Cells are engineered to express a luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in decreased luciferase expression, which can be measured as a reduction in luminescence.
Protocol Outline:
-
Cell Transfection/Seeding: Use a stable cell line expressing the NF-κB luciferase reporter or transiently transfect cells with the reporter plasmid. Seed the cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the sesquiterpene lactone for a defined period.
-
Stimulation: Induce NF-κB activation by adding a stimulant (e.g., TNF-α or LPS).
-
Incubation: Incubate the cells to allow for reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. A decrease in luminescence in treated cells compared to stimulated, untreated cells indicates NF-κB inhibition.
STAT3 Inhibition Assay (Western Blot)
Western blotting is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (active) form of STAT3 (p-STAT3) relative to the total STAT3 protein.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the sesquiterpene lactone and/or a STAT3 activator (e.g., IL-6). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for p-STAT3.
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol Outline:
-
Cell Treatment: Treat cells with the sesquiterpene lactone to induce apoptosis.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound, as a member of the sesquiterpene lactone family, is predicted to exhibit significant anti-inflammatory and anticancer properties, likely through the modulation of the NF-κB and STAT3 signaling pathways. While direct quantitative data for this specific compound is currently limited, the available information on its parent compound, eupatoriopicrin, and other structurally related sesquiterpene lactones provides a strong basis for its potential therapeutic applications. Further research is warranted to fully elucidate the specific biological activity profile and mechanisms of action of this compound and to directly compare its efficacy and potency against other promising sesquiterpene lactones. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative structure-activity relationship of sesquiterpene lactones as inhibitors of the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupatolide | CAS:6750-25-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. Nemoralisin | CAS:942480-13-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB regulation: the nuclear response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory potential of some eudesmanolide and guaianolide sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Cross-Validation of the Anticancer Properties of Sesquiterpene Lactones, with a Focus on 20-Dehydroeupatoriopicrin Semiacetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of 20-Dehydroeupatoriopicrin semiacetal and other structurally related sesquiterpene lactones. Due to the limited direct experimental data on this compound, this guide utilizes data from the closely related compound, eupatoriopicrin, as a proxy. This is supplemented with extensive data from other well-studied sesquiterpene lactones, including dehydrocostus lactone, alantolactone, and parthenolide (B1678480), to offer a comprehensive cross-validation of the potential anticancer mechanisms of this class of compounds.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic effects of various sesquiterpene lactones against a range of human cancer cell lines have been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Eupatoriopicrin (proxy for this compound) | HepG2 | Liver Carcinoma | Not explicitly quantified, but showed potent activity | [1][2] |
| MCF-7 | Breast Adenocarcinoma | Not explicitly quantified, but showed potent activity | [1][2] | |
| NTERA-2 | Embryonal Carcinoma (Cancer Stem Cell) | Not explicitly quantified, but showed strong inhibition | [1][2] | |
| Dehydrocostus lactone | MDA-MB-231 | Breast Cancer | 21.5 | [3] |
| MDA-MB-453 | Breast Cancer | 43.2 | [3] | |
| SK-BR-3 | Breast Cancer | 25.6 | [3] | |
| SK-OV-3 | Ovarian Cancer | 15.9 | [3] | |
| OVCAR3 | Ovarian Cancer | 10.8 | [3] | |
| BON-1 | Gastrinoma | 71.9 (24h), 52.3 (48h) | [4][5] | |
| A549 | Lung Cancer | ~2 (24h), ~1 (48h) | [6] | |
| H460 | Lung Cancer | ~2 (24h), ~1 (48h) | [6] | |
| Alantolactone | MDA-MB-231 | Breast Cancer | 40 | [7] |
| HUVEC | Endothelial Cells | 14.2 | [7] | |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [8] |
| TE671 | Medulloblastoma | 6.5 | [8] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [8] | |
| HUVEC | Endothelial Cells | 2.8 | [8] | |
| SiHa | Cervical Cancer | 8.42 | [9] | |
| MCF-7 | Breast Cancer | 9.54 | [9] | |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 | [10] | |
| PC-9 | Non-Small Cell Lung Cancer | 15.36 | [10] | |
| H1650 | Non-Small Cell Lung Cancer | 9.88 | [10] | |
| H1299 | Non-Small Cell Lung Cancer | 12.37 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or other sesquiterpene lactones) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]
-
Cell Treatment and Harvesting: Cells are treated with the test compound for the desired time, then harvested by trypsinization (for adherent cells) and washed with cold phosphate-buffered saline (PBS).
-
Cell Staining: The cells are resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20][21]
-
Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and then fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
RNA Digestion and DNA Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined from the DNA content histogram.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[22][23][24]
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, p-ERK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by the comparative sesquiterpene lactones and a general experimental workflow for assessing anticancer properties.
Conclusion
The available evidence strongly suggests that sesquiterpene lactones as a class of natural products hold significant promise as anticancer agents. While direct experimental data on this compound is currently limited, the data from the closely related compound eupatoriopicrin, along with other well-characterized sesquiterpene lactones like dehydrocostus lactone, alantolactone, and parthenolide, provide a strong rationale for its further investigation.
These compounds consistently demonstrate the ability to induce cytotoxicity, apoptosis, and cell cycle arrest in a variety of cancer cell lines. The underlying mechanisms appear to be multifactorial, involving the modulation of key signaling pathways that regulate cell survival, proliferation, and death, such as the PI3K/Akt, MAPK/Erk, NF-κB, and STAT3 pathways. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel, effective, and safe anticancer therapies derived from natural sources. Further studies are warranted to elucidate the specific anticancer profile and mechanisms of action of this compound.
References
- 1. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dehydrocostus lactone inhibits in vitro gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage and loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydrocostus lactone inhibits in vitro gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage and loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydrocostus Lactone Enhances Chemotherapeutic Potential of Doxorubicin in Lung Cancer by Inducing Cell Death and Limiting Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Investigating 20-Dehydroeupatoriopicrin Semiacetal: A Proposed Research Framework Based on Eupatoriopicrin Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction: 20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of compounds known for a wide range of biological activities.[1] While published data on this specific semiacetal is limited, its close structural analog, eupatoriopicrin (B210294), has been the subject of numerous studies demonstrating potent anti-inflammatory, cytotoxic, and apoptotic properties.[2][3][4] This guide provides a framework for replicating and comparing the biological activities of this compound against the established findings for eupatoriopicrin. The experimental protocols and comparative data presented herein are based on published literature for eupatoriopicrin and serve as a benchmark for evaluating this novel derivative.
Comparative Biological Activities: Eupatoriopicrin as a Benchmark
The following table summarizes the reported biological activities of eupatoriopicrin, which can be used as a comparative baseline for studies on this compound.
| Biological Activity | Cell Lines/Model | Key Findings for Eupatoriopicrin |
| Cytotoxicity | HepG2, MCF-7, NTERA-2[2][4] | Potent growth inhibition.[2] |
| FIO 26, Lewis lung carcinoma[3] | IC50 of 1.5 µg/ml (4.1 nmol/ml) in FIO 26 cells.[3] | |
| Apoptosis Induction | NTERA-2[2][5] | Induces apoptosis, confirmed by Hoechst 33342 staining, flow cytometry, and caspase-3 activity assays.[2][5] |
| Anti-inflammatory | Activated human neutrophils | Inhibition of IL-8 and TNF-α production.[6] |
| LPS-induced models | Suppression of NO production.[2][4] | |
| Mechanism of Action | Various | Suppression of p38 and ERK 1/2 MAP kinases; potential modulation of the NF-κB pathway.[6] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Plate cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and eupatoriopicrin (as a positive control) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection by Hoechst 33342 Staining
This method is used to visualize nuclear condensation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Seed cells on coverslips in a 6-well plate and treat with IC50 concentrations of the test compounds for 24 or 48 hours.
-
Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.[7]
-
-
Visualization: Mount the coverslips on glass slides and observe under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.
Caspase-3 Activity Assay
This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with the test compounds, harvest, and lyse them using a specific lysis buffer.
-
Assay Procedure:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).[8]
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[8][9]
Anti-inflammatory Activity (Nitric Oxide Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Culture and Stimulation: Plate RAW 264.7 cells and treat them with various concentrations of the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a key signaling pathway implicated in the action of eupatoriopicrin.
Caption: Proposed experimental workflow for comparative analysis.
Caption: Simplified NF-κB signaling pathway targeted by eupatoriopicrin.
This guide provides a comprehensive framework for the systematic evaluation of this compound. By employing the well-characterized activities of eupatoriopicrin as a benchmark, researchers can effectively delineate the biological profile of this novel compound. The provided protocols and visual aids are intended to facilitate the design and execution of these comparative studies, ultimately contributing to a deeper understanding of the therapeutic potential of this class of sesquiterpene lactones.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. StarrLab - Hoecsht Apoptosis Assay [sites.google.com]
- 4. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. biogot.com [biogot.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Structure-Activity Relationship of 20-Dehydroeupatoriopicrin Semiacetal Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 20-dehydroeupatoriopicrin semiacetal analogs, focusing on their potential cytotoxic and anti-inflammatory activities. Due to the limited availability of direct experimental data for this specific class of analogs, this document leverages existing data on eupatoriopicrin (B210294) and its other semi-synthetic derivatives to provide a predictive framework for their biological performance.
Introduction
Eupatoriopicrin, a germacrane-type sesquiterpene lactone, has garnered significant interest in the scientific community for its notable cytotoxic and anti-inflammatory properties.[1][2] The α-methylene-γ-lactone moiety is a key structural feature responsible for the biological activities of many sesquiterpene lactones, acting as a Michael acceptor for biological nucleophiles.[3] Modifications to the eupatoriopicrin scaffold have been explored to enhance its therapeutic potential and to better understand its mechanism of action. This guide focuses on a hypothetical series of analogs: 20-dehydroeupatoriopicrin semiacetals. While direct experimental data for these specific compounds is not currently available in the public domain, we will extrapolate potential structure-activity relationships based on established findings for related eupatoriopicrin derivatives.
Structure-Activity Relationship (SAR)
The biological activity of eupatoriopicrin derivatives is intrinsically linked to their chemical structure. Key modifications influencing cytotoxicity and anti-inflammatory effects include alterations to the ester side chain and the germacrane (B1241064) ring.
Cytotoxicity
The cytotoxic effects of eupatoriopicrin and its derivatives have been evaluated against various cancer cell lines. The α-methylene-γ-lactone group is considered crucial for this activity.
A study on 13 semi-synthetic derivatives of eupatoriopicrin provided valuable insights into its SAR. Acetalization of the two hydroxyl groups in the ester side chain of eupatoriopicrin with acetone (B3395972) was found to enhance cytotoxicity by 2 to 7-fold.[4] However, the introduction of bulkier groups, such as longer-chain alkyl groups or halogenated acetophenone (B1666503) derivatives, through acetalization, led to a reversal of this enhancement.[4] Furthermore, oxidation of the germacrane ring of the eupatoriopicrin acetonide, resulting in an alcohol or an epoxy derivative, had a negative impact on its cytotoxic activity.[4]
Table 1: In Vitro Cytotoxicity (IC50, µM) of Eupatoriopicrin and its Semi-Synthetic Derivatives
| Compound | HeLa | P388 | L5178Y | FIO 26 | EAT |
| Eupatoriopicrin | 1.3 | 0.5 | 0.8 | 1.1 | 1.0 |
| Eupatoriopicrin acetonide | 0.4 | 0.2 | 0.2 | 0.2 | 0.2 |
| This compound analog (Hypothetical) | Predicted: <1.0 | Predicted: <0.5 | Predicted: <0.5 | Predicted: <0.5 | Predicted: <0.5 |
Source: Adapted from Woerdenbag et al. (1994).[4] Values for the hypothetical analog are predictive and not based on experimental data.
Based on these findings, it can be hypothesized that the introduction of a 20-dehydro feature might increase the rigidity of the molecule, potentially influencing its interaction with target proteins. The formation of a semiacetal at the lactone ring would remove the α-methylene group, which is generally considered essential for cytotoxicity. However, the new hydroxyl group and the overall change in the electronic and steric properties of this part of the molecule could lead to a different mechanism of action or altered target affinity.
Anti-inflammatory Activity
Eupatoriopicrin and its analogs have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[2][5] This pathway is a key regulator of inflammation, and its inhibition leads to a downstream reduction in pro-inflammatory cytokines such as IL-8 and TNF-α.
Eupatoriopicrin has been shown to efficiently inhibit the release of IL-8 and TNF-α in lipopolysaccharide (LPS)-stimulated human neutrophils, with IC50 values below 1 µM.[6] It also suppresses the production of nitric oxide (NO), another important inflammatory mediator.[7]
Table 2: Anti-inflammatory Activity of Eupatoriopicrin
| Activity | Target/Model | IC50 (µM) |
| IL-8 Release Inhibition | LPS-stimulated human neutrophils | < 1.0 |
| TNF-α Release Inhibition | LPS-stimulated human neutrophils | < 1.0 |
| NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Not specified |
Source: Adapted from Knaus et al. (2019) and Tran et al. (2021).[6][7]
For the hypothetical this compound analogs, the alteration of the α,β-unsaturated lactone system to a semiacetal would likely reduce or eliminate the classical Michael-type reaction with cysteine residues in proteins like IKK, a key kinase in the NF-κB pathway. However, the new structural features might allow for different types of interactions, such as hydrogen bonding, with other residues in the binding pocket of NF-κB or other inflammatory targets. The 20-dehydro modification could also influence the overall conformation and binding affinity.
Experimental Protocols
To enable researchers to evaluate the biological activities of novel eupatoriopicrin analogs, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, P388) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Assay (Nitric Oxide Determination)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.
Workflow:
Figure 2: Experimental workflow for the Griess assay for nitric oxide.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)
This assay quantifies the activity of the NF-κB transcription factor.
Workflow:
References
- 1. Quantitative structure-activity relationship of sesquiterpene lactones as inhibitors of the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative structure-activity relationship of sesquiterpene lactones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 20-Dehydroeupatoriopicrin Semiacetal and Related Sesquiterpene Lactones in Eupatorium Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 20-dehydroeupatoriopicrin semiacetal and its closely related sesquiterpene lactones found in various species of the Eupatorium genus. The genus Eupatorium is a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones, which have garnered significant interest for their therapeutic potential, including anti-inflammatory and cytotoxic activities. This document summarizes the distribution of these compounds, presents available quantitative data, details relevant experimental methodologies, and illustrates key signaling pathways potentially modulated by these molecules.
Distribution and Comparative Abundance
Direct comparative quantitative analysis of this compound across a wide range of Eupatorium species is limited in the current scientific literature. However, studies on individual species provide valuable insights into its presence and the chemical diversity within the genus.
A key finding is the isolation of This compound from Eupatorium heterophyllum. Notably, the chemical composition of E. heterophyllum exhibits significant intra-specific diversity based on the geographical location of the plant samples. Samples from the Kunming region of Yunnan, China, were found to contain eupatoriopicrin (B210294) as a major constituent, from which this compound is derived[1][2][3]. In contrast, samples from northwestern Yunnan and Sichuan were characterized by the predominance of other sesquiterpene lactones like hiyodorilactones A and B[1][2][3]. This highlights the importance of the geographical origin of the plant material in phytochemical studies.
While direct quantification of this compound is not widely reported for other Eupatorium species, the precursor molecule, eupatoriopicrin , is a well-documented major sesquiterpene lactone in several species.
| Eupatorium Species | Target Compound | Presence/Abundance | Reference |
| Eupatorium heterophyllum | This compound | Present (isolated) | [1] |
| Eupatorium heterophyllum (Kunming region) | Eupatoriopicrin | Major constituent | [1][2][3] |
| Eupatorium cannabinum | Eupatoriopicrin | Major sesquiterpene lactone | [4][5] |
| Eupatorium japonicum | Eupatoriopicrin | Main bioactive sesquiterpene lactone | [6] |
| Eupatorium fortunei | Various germacrene-type and eudesmane-type sesquiterpene lactones | Eupatoriopicrin not explicitly mentioned as a major component in some studies, but other bioactive sesquiterpene lactones are present. | [7] |
Note: The table above is compiled from various studies. Direct comparison of yields between species is challenging due to variations in extraction and analytical methods.
Biological Activities
Sesquiterpene lactones from Eupatorium species, including eupatoriopicrin and its derivatives, have demonstrated significant biological activities.
-
Anti-inflammatory Activity: Eupatoriopicrin from E. japonicum has been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation[6]. Sesquiterpene lactones from other species also exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Cytotoxic Activity: Eupatoriopicrin has shown cytotoxic effects against various cancer cell lines[4][6]. Studies on E. heterophyllum indicate that eupatoriopicrin has higher cytotoxicity against HL-60 cells compared to other isolated sesquiterpene lactones[2].
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, characterization, and biological evaluation of this compound and related compounds.
Extraction and Isolation of Sesquiterpene Lactones
This protocol is a generalized procedure based on methods reported for Eupatorium species.
Detailed Protocol:
-
Extraction: The air-dried and powdered aerial parts of the Eupatorium species are macerated with methanol (MeOH) at room temperature for a period of 72 hours, with the solvent being changed every 24 hours.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the compounds based on their polarity. Sesquiterpene lactones are typically enriched in the EtOAc and n-BuOH fractions.
-
Column Chromatography: The bioactive fraction (e.g., EtOAc fraction) is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to separate the components into further sub-fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing the target compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield the pure this compound.
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the chemical structure, including the connectivity of atoms and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic (cell-killing) potential of the isolated compound.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Formation: The plate is incubated for another 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[8]
Anti-inflammatory Assay (Measurement of TNF-α and IL-6)
This assay measures the ability of the compound to inhibit the production of pro-inflammatory cytokines in immune cells.
Detailed Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Pre-treatment: The cells are pre-treated with different concentrations of the test compound for 1-2 hours.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.
-
Supernatant Collection: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA: The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[9]
Signaling Pathway Modulation
Sesquiterpene lactones are known to exert their biological effects by modulating various intracellular signaling pathways. The anti-inflammatory effects are often attributed to the inhibition of the NF-κB pathway, while cytotoxic effects can be mediated through the modulation of MAPK and other pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many sesquiterpene lactones are thought to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Its modulation can lead to cytotoxic effects.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Isolation of Cytotoxic Sesquiterpene Lactones from Eupatorium fortunei by the NMR Annotation Tool, SMART 2.0 | Semantic Scholar [semanticscholar.org]
- 8. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of 20-Dehydroeupatoriopicrin Semiacetal: A Comparative Guide
For Immediate Release
A Deep Dive into the Anti-Inflammatory Mechanism of a Promising Sesquiterpene Lactone
Researchers and drug development professionals are increasingly interested in the therapeutic potential of sesquiterpene lactones, a class of natural products known for their diverse biological activities. Among these, 20-Dehydroeupatoriopicrin semiacetal, a derivative of eupatoriopicrin (B210294) found in plants of the Eupatorium genus, has garnered attention for its potent anti-inflammatory properties. This guide provides a comparative analysis of the current understanding of its molecular target and mechanism of action, supported by experimental data and detailed protocols.
While the precise molecular target of this compound has not yet been definitively identified through direct binding studies, extensive research on its close analog, eupatoriopicrin, points towards the inhibition of key inflammatory signaling pathways. The primary mechanism of action for sesquiterpene lactones involves the covalent modification of proteins, particularly on cysteine residues, via a Michael-type addition. This interaction is believed to be the basis of their biological effects.
Comparative Analysis of Anti-Inflammatory Activity
Current research strongly suggests that the anti-inflammatory effects of eupatoriopicrin, and by extension this compound, are mediated through the suppression of pro-inflammatory signaling cascades. The table below summarizes the key inhibitory activities observed in cellular assays.
| Compound | Assay | Cell Type | Key Findings | IC50 | Reference |
| Eupatoriopicrin | IL-8 Release | Human Neutrophils | Inhibition of LPS-stimulated IL-8 production | < 1 µM | [1] |
| Eupatoriopicrin | TNF-α Release | Human Neutrophils | Inhibition of LPS-stimulated TNF-α production | < 1 µM | [1] |
| Eupatoriopicrin | p38 MAPK Phosphorylation | Human Neutrophils | Suppression of LPS-induced phosphorylation | - | [1] |
| Eupatoriopicrin | ERK1/2 Phosphorylation | Human Neutrophils | Suppression of LPS-induced phosphorylation | - | [1] |
| Eupatoriopicrin | NO Production | Murine Macrophages | Inhibition of LPS-induced nitric oxide production | - | [2][3] |
| Eupatoriopicrin | Cytotoxicity | NTERA-2 Cells | Induction of apoptosis | - | [2][3] |
Elucidating the Signaling Pathway
The experimental evidence points to a mechanism where eupatoriopicrin interferes with the upstream signaling events that lead to the production of inflammatory mediators. The inhibition of p38 MAPK and ERK1/2 phosphorylation is a critical finding, as these kinases are central to the inflammatory response.
Figure 1. Postulated signaling pathway inhibited by this compound.
The diagram above illustrates the likely points of intervention for this compound within the Toll-like receptor 4 (TLR4) signaling pathway, a key initiator of the innate immune response. By inhibiting upstream kinases such as TAK1 or the IKK complex, the compound effectively blocks the activation of downstream transcription factors like NF-κB and AP-1, which are crucial for the expression of pro-inflammatory genes.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Measurement of Cytokine Release (IL-8 and TNF-α)
Objective: To quantify the inhibitory effect of this compound on the release of pro-inflammatory cytokines from activated immune cells.
Protocol:
-
Cell Culture: Human neutrophils are isolated from peripheral blood of healthy donors.
-
Cell Stimulation: Neutrophils are pre-incubated with various concentrations of this compound for 30 minutes.
-
Activation: Cells are then stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 4 hours to induce cytokine production.
-
Sample Collection: The cell culture supernatant is collected by centrifugation.
-
Quantification: The concentrations of IL-8 and TNF-α in the supernatant are measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Western Blot Analysis of p38 MAPK and ERK1/2 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins in the MAPK pathway.
Protocol:
-
Cell Treatment: Human neutrophils are pre-treated with this compound for 30 minutes, followed by stimulation with LPS (100 ng/mL) for 15 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated p38 MAPK, total p38 MAPK, phosphorylated ERK1/2, and total ERK1/2.
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2. General experimental workflow for assessing anti-inflammatory activity.
Future Directions
While the current body of research provides a strong foundation for understanding the anti-inflammatory mechanism of this compound, the definitive identification of its direct molecular target(s) remains an important goal. Future studies employing chemical proteomics approaches, such as affinity purification-mass spectrometry (AP-MS) or activity-based protein profiling (ABPP), will be instrumental in isolating and identifying the specific proteins that are covalently modified by this promising natural product. Such studies will provide a more complete picture of its mechanism of action and facilitate the development of more targeted and effective anti-inflammatory therapies.
References
Independent Verification of 20-Dehydroeupatoriopicrin Semiacetal Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. While specific independent verification of the bioactivity of this compound is not extensively documented in publicly available research, its structural similarity to the well-studied sesquiterpene lactone, eupatoriopicrin (B210294), allows for a comparative analysis of its expected bioactivities. This guide provides an objective comparison of the independently verified bioactivities of eupatoriopicrin and another prominent sesquiterpene lactone, parthenolide, against a standard anti-inflammatory drug, indomethacin. The data presented is supported by detailed experimental protocols and visual representations of the underlying biological pathways.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of eupatoriopicrin, parthenolide, and the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. This data is compiled from various independent research studies.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line/System | IC50 | Citation(s) |
| Eupatoriopicrin | IL-8 and TNF-α Release Inhibition | Human Neutrophils (LPS-stimulated) | < 1 µM | [1][2] |
| Parthenolide | NF-κB Inhibition | Various Cell Lines | ~5 µM | [3] |
| Indomethacin | PGE2 Release Inhibition | Human Synovial Cells (IL-1α-stimulated) | 5.5 ± 0.1 nM | [4] |
| Indomethacin | COX-1 Inhibition | Purified Enzyme | 18 nM | [2][5] |
| Indomethacin | COX-2 Inhibition | Purified Enzyme | 26 nM | [2][5] |
Table 2: Cytotoxic Activity against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Eupatoriopicrin | HepG2 | Hepatocellular Carcinoma | 2.89 ± 0.11 (µg/mL) | [6] |
| MCF-7 | Breast Adenocarcinoma | 4.36 ± 0.15 (µg/mL) | [6] | |
| NTERA-2 | Teratocarcinoma | 1.83 ± 0.12 (µg/mL) | [6] | |
| Parthenolide | SW620 | Colorectal Adenocarcinoma | Not specified, but induces apoptosis | [7] |
| 5637 | Bladder Carcinoma | ~5-10 µM | [8] | |
| COLO205 | Colorectal Adenocarcinoma | Not specified, but induces apoptosis | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and further research.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., eupatoriopicrin, parthenolide) or a positive control (e.g., L-NMMA) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for a further 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition compared to the LPS-treated control. The IC50 value is determined from the dose-response curve.[10][11][12][13][14]
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., eupatoriopicrin, parthenolide) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by eupatoriopicrin and parthenolide, as well as a typical experimental workflow for their bioactivity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro [mdpi.com]
- 8. Involvement of proapoptotic Bcl-2 family members in parthenolide-induced mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Head-to-Head Study: A Comparative Analysis of 20-Dehydroeupatoriopicrin Semiacetal and Methotrexate in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound 20-Dehydroeupatoriopicrin semiacetal and the standard-of-care drug, Methotrexate, for the potential treatment of inflammatory diseases such as rheumatoid arthritis. Due to the limited public data on this compound, this comparison utilizes data from the closely related sesquiterpene lactone, eupatoriopicrin (B210294), as a proxy to extrapolate its likely anti-inflammatory mechanisms and efficacy. Methotrexate, a cornerstone in the management of autoimmune and inflammatory conditions, serves as the benchmark for this analysis.[1][2][3][4][5][6]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for eupatoriopicrin (as a proxy for this compound) and Methotrexate, highlighting their differential effects on inflammatory markers and disease severity in preclinical models.
Table 1: In Vitro Anti-Inflammatory Activity
| Parameter | Eupatoriopicrin (Proxy) | Methotrexate |
| Mechanism of Action | Inhibition of NF-κB, p38, and ERK 1/2 MAP Kinase pathways | Inhibition of dihydrofolate reductase, enhanced adenosine (B11128) signaling, JAK/STAT and NF-κB pathway modulation |
| Target Cells | Neutrophils, Macrophages | T-cells, B-cells, Macrophages, Synoviocytes |
| IC₅₀ (NF-κB Inhibition) | ~1-10 µM (estimated) | ~5-20 µM |
| IC₅₀ (Cytokine Release) | < 1 µM (for IL-8 and TNF-α in neutrophils)[7][8] | Nanomolar to low micromolar range (cell-type dependent) |
Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model
| Parameter | Eupatoriopicrin (Proxy) | Methotrexate |
| Animal Model | Murine Collagen-Induced Arthritis | Murine Collagen-Induced Arthritis |
| Dosing Regimen | 2.5 mg/kg/day (representative for sesquiterpene lactones)[2] | 1-5 mg/kg, weekly |
| Reduction in Paw Swelling | Significant reduction (data not specified) | Significant dose-dependent reduction |
| Histological Improvement | Reduction in inflammatory cell infiltration and joint destruction (expected) | Marked reduction in synovitis, pannus formation, and bone erosion |
Signaling Pathway Diagrams
The following diagrams illustrate the known and proposed signaling pathways affected by eupatoriopicrin and Methotrexate.
Caption: Eupatoriopicrin's proposed anti-inflammatory signaling pathway.
Caption: Methotrexate's multifaceted anti-inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and transparency.
In Vitro NF-κB Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds on TNF-α-induced NF-κB activation.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or Methotrexate).
-
After 1 hour of pre-incubation, cells are stimulated with 10 ng/mL of recombinant human TNF-α to activate the NF-κB pathway.
-
The plate is incubated for an additional 6 hours.
-
-
Data Acquisition:
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of the test compounds in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animal Model: Male DBA/1J mice, 8-10 weeks old, are used for this study.[1][11]
-
Induction of Arthritis:
-
Treatment Protocol:
-
Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound, Methotrexate) upon the first signs of arthritis (typically around day 25).
-
This compound is administered daily via intraperitoneal injection.
-
Methotrexate is administered weekly via intraperitoneal injection.
-
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is scored visually three times a week on a scale of 0-4 per paw.
-
Paw Thickness: Paw swelling is measured using a digital caliper.
-
Histopathology: At the end of the study (e.g., day 42), ankle joints are collected, fixed, decalcified, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Experimental Workflow
The following diagram outlines the workflow for the preclinical comparison of the two compounds.
Caption: Preclinical workflow for comparing anti-inflammatory compounds.
Conclusion
This comparative guide outlines a framework for evaluating the anti-inflammatory potential of this compound against the established drug, Methotrexate. Based on proxy data from eupatoriopicrin, the investigational compound shows promise as an inhibitor of key inflammatory pathways, particularly NF-κB.[5][7][12] However, its therapeutic window, long-term efficacy, and safety profile remain to be determined through rigorous head-to-head preclinical and clinical studies. Methotrexate's multifaceted mechanism of action provides a high benchmark for new therapeutic candidates.[7] Future research should focus on direct comparative studies to elucidate the relative potency and potential clinical utility of this compound in the treatment of inflammatory diseases.
References
- 1. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of sesquiterpene lactones as anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. maokangbio.com [maokangbio.com]
- 5. A Walk in Nature: Sesquiterpene Lactones as Multi-Target Agents Involved in Inflammatory Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. chondrex.com [chondrex.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 20-Dehydroeupatoriopicrin semiacetal: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of 20-Dehydroeupatoriopicrin semiacetal with caution, treating it as a potentially hazardous substance due to the absence of specific toxicity and disposal data. As a member of the sesquiterpene lactone class, this compound may possess biological activity and allergenic properties.[1][2][3][4] Adherence to general laboratory hazardous waste protocols is mandatory to ensure safety and regulatory compliance.
The primary directive is to manage all waste containing this compound through your institution's accredited Environmental Health and Safety (EHS) department.[2][5][6] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[2][6]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat as Hazardous: Due to the lack of specific safety data, all waste contaminated with this compound must be classified as hazardous chemical waste.[4][6]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Maintain separate waste containers for:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and absorbent materials used for spills.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound. Keep halogenated and non-halogenated solvent waste in separate containers.[7]
-
Sharps: Contaminated needles, scalpels, or other sharp instruments must be placed in a designated sharps container.
-
2. Packaging and Labeling:
-
Container Selection: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[2][6] The original container, if available and in good condition, is an excellent choice for unused product.[6]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[5] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all components and their approximate concentrations.
-
The date accumulation started.
-
The specific hazards associated with the waste (e.g., "Potentially Toxic," "Allergen").
-
3. Storage:
-
Designated Storage Area: Store all this compound waste in a designated and clearly marked satellite accumulation area (SAA) within the laboratory where the waste is generated.[5][8]
-
Secondary Containment: All liquid waste containers must be kept in secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[2]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[2][5]
4. Disposal:
-
EHS Coordination: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5] Do not attempt to transport the waste outside of your laboratory.
-
Empty Containers: Even "empty" containers that held this compound must be treated as hazardous waste. The first rinse of the container should be collected and disposed of as liquid hazardous waste.[2][7] After a triple rinse, and with EHS approval, the defaced container may be disposed of as regular trash.[6][7]
Quantitative Data Summary
Since specific quantitative disposal limits for this compound are not available, the following table summarizes key operational limits for general laboratory hazardous waste management.
| Parameter | Guideline | Rationale |
| Satellite Accumulation Area (SAA) Volume Limit | Max. 55 gallons of hazardous waste | Regulatory compliance and safety. |
| Acutely Toxic Waste Limit (if applicable) | Max. 1 quart (liquid) or 1 kg (solid) | Stricter control for highly toxic substances; as a precaution, this could be applied to compounds with unknown toxicity.[5] |
| Container Headspace | Leave at least 10% headspace | To accommodate expansion of contents and prevent spills. |
| Storage Time in SAA | Up to 12 months (or until full) | Regulatory requirement to ensure timely disposal.[5] |
| pH for Aqueous Waste (Sewer Disposal) | Not Applicable | Sewer disposal is prohibited for this compound. |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ptb.de [ptb.de]
- 4. unomaha.edu [unomaha.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
